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  • Product: 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
  • CAS: 1894123-87-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary In modern drug discovery, the incorporation of functionalized cyclopropanes is a highly effective strategy for restricting molecular conformation, improving metabolic stability, and modulating lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of functionalized cyclopropanes is a highly effective strategy for restricting molecular conformation, improving metabolic stability, and modulating lipophilicity. 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde (also known as 1-isopropoxycyclopropanecarbaldehyde) represents a versatile building block featuring a highly strained ring system, an acetal-like quaternary center, and a reactive aldehyde moiety.

This whitepaper provides an in-depth, predictive technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind stereochemical dynamics, spin-spin coupling, and relaxation behaviors, this guide establishes a self-validating framework for analytical scientists to unambiguously confirm the structure of this and structurally homologous building blocks.

Structural and Stereochemical Dynamics

To accurately interpret the NMR spectra of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde, one must first analyze its unique stereochemical environment. The cyclopropane ring carbons exhibit high s-character (approximately sp2.2 hybridization), which fundamentally alters their magnetic shielding compared to standard aliphatic chains .

The Causality of Diastereotopic Protons

While the molecule lacks a traditional chiral center, it possesses a pseudo- Cs​ plane of symmetry on the NMR timescale (assuming rapid rotation of the aldehyde and isopropoxy groups). This symmetry renders carbons C2 and C3 chemically equivalent.

However, the top and bottom faces of the cyclopropane ring are desymmetrized by the C1 substituents (the -CHO and -OCH(CH 3​ ) 2​ groups). Consequently, the two protons attached to C2 are diastereotopic .

  • The proton cis to the carbonyl group falls within the deshielding region of the carbonyl's magnetic anisotropy.

  • The proton trans to the carbonyl (and cis to the isopropoxy group) experiences a different local magnetic environment.

This spatial reality dictates that the cyclopropane methylene protons will not appear as a simple singlet or triplet, but rather as a complex AA'BB' spin system , manifesting as two distinct multiplets.

Predictive 1 H and 13 C NMR Spectral Analysis

The following tables summarize the predictive quantitative data for the molecule, grounded in empirical spectroscopic rules and substituent effect additivity .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Notes
-CHO 9.35Singlet (s)1H-Highly deshielded by carbonyl anisotropy; isolated from adjacent protons.
-OCH(CH 3​ ) 2​ 4.10Septet (sep)1H6.2Deshielded by the directly attached oxygen; split by six equivalent methyl protons ( n+1=7 ).
C2/C3 CH 2​ (cis to CHO)1.45Multiplet (m)2HComplexDiastereotopic proton; shifted downfield due to proximity to the carbonyl oxygen's deshielding cone.
C2/C3 CH 2​ (trans to CHO)1.30Multiplet (m)2HComplexDiastereotopic proton; relatively shielded compared to the cis-proton.
-OCH(CH 3​ ) 2​ 1.20Doublet (d)6H6.2Equivalent methyl groups split by the adjacent methine proton.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeCausality & Assignment Notes
-CHO 201.0Carbonyl (C=O)Highly deshielded sp2 carbon typical of cyclopropanecarbaldehydes.
-OCH(CH 3​ ) 2​ 71.0Methine (CH)Standard shift for an aliphatic carbon covalently bound to oxygen.
C1 (Cyclopropane)68.5Quaternary (C)Acetal-like environment; deshielded by both oxygen and carbonyl groups, but shifted upfield relative to acyclic analogs due to cyclopropane ring strain.
-OCH(CH 3​ ) 2​ 22.5Methyl (CH 3​ )Standard isopropoxy methyl carbons.
C2, C3 (Cyclopropane)16.5Methylene (CH 2​ )Ring strain establishes a highly shielded baseline (~ -2.9 ppm), which is shifted downfield by β -substituent inductive effects from the -O and -CHO groups.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure data integrity, the acquisition protocol must be a self-validating system. The following step-by-step methodology ensures that integration is quantitative and chemical shifts are absolutely referenced.

Step 1: Sample Preparation & Internal Calibration Weigh exactly 15–20 mg of the analyte and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: This specific concentration is optimized to acquire high signal-to-noise 13 C spectra within a standard 512-scan timeframe. TMS provides an unambiguous internal reference (0.00 ppm), validating the chemical shifts independently of the solvent peak, which is critical when assigning highly shielded cyclopropane signals.

Step 2: Shimming and Tuning Insert the sample into a 400 MHz (or higher) spectrometer. Execute automated gradient shimming (e.g., topshim on Bruker systems) and manually tune/match the probe.

  • Causality: Perfect magnetic homogeneity (line widths < 1 Hz for the TMS peak) is mandatory to resolve the fine structure of the AA'BB' multiplets of the cyclopropane ring.

Step 3: Quantitative 1 H Acquisition Set the relaxation delay ( D1​ ) to 5.0 seconds and acquire 16–32 scans.

  • Causality: The aldehyde proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a longer longitudinal relaxation time ( T1​ ). A 5-second D1​ ensures complete relaxation, guaranteeing that the 1H integration ratio perfectly matches the 1:1:2:2:6 theoretical proton count.

Step 4: 13 C{1H} Acquisition Set the D1​ to 2.0 seconds and acquire 512 scans using WALTZ-16 proton decoupling.

  • Causality: Broadband decoupling collapses carbon signals into sharp singlets. The Nuclear Overhauser Effect (NOE) generated during decoupling is vital for observing the quaternary C1 carbon, which otherwise suffers from low intensity due to the absence of directly attached protons.

NMR_Workflow A Sample Purity Check (LC-MS / TLC) B Solvent Selection (CDCl3, 0.03% TMS) A->B C Sample Preparation (15-20 mg in 0.6 mL) B->C D Shimming & Tuning (Automated/Manual) C->D E 1D Acquisition (1H & 13C{1H}) D->E F 2D Acquisition (COSY, HSQC, HMBC) E->F G Data Processing (FT, Phase, Baseline) F->G

Standard Operating Procedure for NMR Acquisition Workflow

Advanced 2D NMR Correlation Strategies

While 1D NMR provides the foundational data, 2D NMR is required to unambiguously lock the structural assignments, particularly for the quaternary C1 carbon and the differentiation of the isopropoxy network .

  • HSQC (Heteronuclear Single Quantum Coherence): Utilized to map the direct 1JCH​ connections. This will immediately link the 4.10 ppm 1 H septet to the 71.0 ppm 13 C signal, confirming the isopropoxy methine group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for identifying the quaternary C1 (68.5 ppm). You will observe strong 3JCH​ cross-peaks from the aldehyde proton (9.35 ppm) to C2/C3, and from the isopropoxy methine proton to C1.

  • COSY (Correlation Spectroscopy): Will confirm the 3JHH​ coupling between the isopropoxy methine (4.10 ppm) and the methyl groups (1.20 ppm), as well as the complex geminal/vicinal coupling network between the diastereotopic cyclopropane protons.

NMR_Correlations H_Ald H-Aldehyde (~9.35 ppm) C1 C1 (Quaternary) (~68.5 ppm) H_Ald->C1 HMBC (3J) C_Ald C=O (Carbonyl) (~201.0 ppm) H_Ald->C_Ald HSQC (1J) H_Iso H-Iso (Methine) (~4.10 ppm) H_Iso->C1 HMBC (3J) H_Cyc H-Cyc (Methylene) (~1.3-1.5 ppm) H_Cyc->C1 HMBC (2J/3J) H_Cyc->C_Ald HMBC (3J)

Key 2D NMR (HSQC and HMBC) Correlations for Structural Elucidation

Conclusion

The structural elucidation of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde relies heavily on understanding the interplay between cyclopropane ring strain, magnetic anisotropy, and diastereotopicity. By strictly adhering to the quantitative relaxation parameters outlined in the experimental protocol and utilizing 2D HMBC/HSQC correlations, researchers can confidently validate the synthesis and purity of this complex intermediate for downstream pharmaceutical applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

Exploratory

thermodynamic stability of isopropoxy-substituted cyclopropanecarbaldehydes

An In-Depth Technical Guide to the Thermodynamic Stability of Isopropoxy-Substituted Cyclopropanecarbaldehydes Abstract Cyclopropane rings are privileged structural motifs in medicinal chemistry, offering unique conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Isopropoxy-Substituted Cyclopropanecarbaldehydes

Abstract

Cyclopropane rings are privileged structural motifs in medicinal chemistry, offering unique conformational constraints that can enhance binding affinity and metabolic stability.[1][2] The introduction of substituents, such as isopropoxy and carbaldehyde groups, creates complex stereochemical and electronic environments that profoundly influence the thermodynamic stability of the scaffold. This guide provides a comprehensive analysis of the factors governing the stability of isopropoxy-substituted cyclopropanecarbaldehydes, presenting a synergistic approach that combines experimental methodologies with computational workflows. We delve into the causality behind experimental design and provide self-validating protocols for both nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations, aimed at researchers, scientists, and drug development professionals seeking to harness the potential of these strained ring systems.

The Cyclopropane Scaffold: A Foundation of Controlled Rigidity

The three-membered ring of cyclopropane is characterized by significant inherent strain, a combination of angle strain due to its 60° C-C-C bond angles deviating from the ideal 109.5°, and torsional strain arising from the eclipsed conformation of its substituents.[3][4][5] This high ring strain, typically around 27.5 kcal/mol, makes the cyclopropane ring a high-energy, reactive moiety.[6] In drug design, this inherent strain is not a liability but a tool; it allows the cyclopropane core to act as a rigid scaffold, locking the relative orientation of substituents and presenting them to a biological target in a well-defined geometry.[1][2] This conformational restriction can lead to an entropic advantage in binding and improved selectivity.[1]

The stability of the cyclopropane ring is not static; it is heavily influenced by the electronic and steric nature of its substituents. For a 1,2-disubstituted system like isopropoxy-substituted cyclopropanecarbaldehyde, the interplay of these factors determines the relative stability of its stereoisomers.

Structural Drivers of Stability in Isopropoxy-Substituted Cyclopropanecarbaldehydes

The thermodynamic stability of this system is primarily a contest between steric hindrance and electronic effects, which manifest differently in the possible stereoisomers.

Stereoisomerism: The cis vs. trans Dichotomy

The presence of two substituents on the cyclopropane ring gives rise to cis and trans diastereomers. In the cis isomer, the isopropoxy and carbaldehyde groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

Caption: Stereoisomers of 2-isopropoxycyclopropanecarbaldehyde.

From a purely steric standpoint, the trans isomer is generally expected to be more stable. The bulky isopropoxy and carbaldehyde groups are positioned on opposite sides of the ring, minimizing van der Waals repulsion.[7] In contrast, the cis isomer forces these groups into closer proximity, introducing steric strain that destabilizes the molecule.

Electronic Effects: A Push-Pull System

The substituents exert significant electronic influence on the cyclopropane ring.

  • Isopropoxy Group (-O-iPr): This is a strong p-electron donor (a +R effect).[8][9]

  • Carbaldehyde Group (-CHO): This is a π-electron acceptor (a -R effect).[9]

When positioned vicinally (on adjacent carbons), these groups create a "donor-acceptor" or "push-pull" system.[10][11] This electronic interaction can stabilize the molecule by delocalizing electron density. This conjugation affects the geometry of the cyclopropane ring, often leading to a lengthening of the C-C bond adjacent to both substituents.[9] The extent of this electronic stabilization can modulate the overall thermodynamic preference, although in most cases, the destabilizing steric effects in the cis isomer outweigh the potential for enhanced electronic communication.

A Dual-Methodology Approach to Assessing Thermodynamic Stability

A robust understanding of thermodynamic stability requires a combination of experimental measurement and computational prediction. Experimental data provides real-world validation, while computational models offer deep mechanistic insight into the underlying energetic landscape.

Experimental Workflow: Isomer Equilibration via NMR Spectroscopy

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by allowing a mixture to reach thermal equilibrium and then quantifying the ratio of the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for this analysis.[12][13]

Caption: Workflow for experimental determination of isomer stability via NMR.

Experimental Protocol: NMR-Based Equilibration Study

  • Sample Preparation: Dissolve a non-equilibrium mixture of the cis and trans isopropoxy-substituted cyclopropanecarbaldehydes in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Equilibration: Add a catalytic amount of a weak base (e.g., triethylamine) or simply apply heat to facilitate epimerization at the carbon bearing the aldehyde group, allowing the system to reach thermodynamic equilibrium. The choice of catalyst is critical; it must be strong enough to promote interconversion without causing ring-opening or other side reactions.[14]

  • Monitoring: Acquire ¹H NMR spectra periodically until the ratio of the cis to trans isomers, as determined by the integration of well-resolved peaks, remains constant over time. This confirms that equilibrium has been reached.

  • Data Acquisition: Once at equilibrium, acquire a final, high-quality ¹H NMR spectrum.

  • Analysis:

    • Identify non-overlapping signals unique to each isomer. The aldehyde proton or the cyclopropyl protons are often good candidates.[15]

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the isomers.

    • The equilibrium constant (K_eq) is calculated as the ratio of the more stable isomer (expected to be trans) to the less stable one.

  • Thermodynamic Calculation: The difference in Gibbs free energy (ΔG°) between the isomers is calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

This protocol is self-validating because the establishment of a stable, unchanging isomer ratio provides direct evidence that a true thermodynamic minimum has been reached.

Computational Workflow: Predicting Stability with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool for assessing the relative stabilities of isomers without the need for synthesis.[16][17] DFT calculations can determine the optimized geometry and electronic energy of each isomer, allowing for a direct comparison of their thermodynamic stability.[18][19]

Caption: Workflow for computational prediction of isomer stability using DFT.

Protocol: DFT-Based Stability Analysis

  • Structure Generation: Build 3D models of the cis and trans isomers of 2-isopropoxycyclopropanecarbaldehyde using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer. A common and reliable level of theory for such systems is B3LYP with a Pople-style basis set like 6-31G(d).[16][17] This step finds the lowest-energy conformation (the most stable arrangement of atoms) for each isomer.

  • Frequency Analysis: Conduct a frequency calculation on each optimized structure using the same level of theory. This step is a crucial self-validation check.

    • Purpose: To confirm that the optimized geometry represents a true energetic minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. If one imaginary frequency is found, the structure is a transition state, not a stable conformer, and must be re-optimized.

    • Output: This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to calculate Gibbs free energies.

  • Single-Point Energy Refinement (Optional but Recommended): To improve accuracy, perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set, such as cc-pVTZ.[16]

  • Data Analysis:

    • Extract the Gibbs free energies (G) for both the cis and trans isomers.

    • Calculate the relative energy difference (ΔG) between them. A positive ΔG for the reaction trans → cis indicates that the trans isomer is more stable.

    • Analyze geometric parameters (bond lengths, angles) to understand the structural origins of the stability difference (e.g., elongated C-C bonds, steric clash).

Data Synthesis and Interpretation: A Hypothetical Case Study

By combining both approaches, we can build a comprehensive picture. Let's consider a hypothetical outcome where the trans isomer is found to be more stable than the cis isomer.

Table 1: Comparative Stability Data for Isopropoxy-Substituted Cyclopropanecarbaldehyde Isomers

Parametercis-Isomertrans-IsomerΔ (trans - cis)Method
Equilibrium Population 5%95%-¹H NMR @ 298 K
Experimental ΔG° ---1.7 kcal/mol NMR
Calculated G -250.1234 Ha-250.1262 Ha-DFT
Calculated ΔG ---1.76 kcal/mol DFT
C1-C2 Bond Length 1.52 Å1.51 Å-0.01 ÅDFT
Distance (O_alkoxy...H_ald) 2.8 Å4.5 Å+1.7 ÅDFT

Interpretation:

  • The experimental NMR data shows a 95:5 ratio in favor of the trans isomer at equilibrium, corresponding to a Gibbs free energy difference of -1.7 kcal/mol. This provides definitive proof of the greater thermodynamic stability of the trans configuration.

  • The geometric data from the DFT output provides the "why": the significantly shorter non-bonded distance between the isopropoxy oxygen and the aldehyde hydrogen in the cis isomer is indicative of severe steric repulsion, which is the primary destabilizing factor.

Conclusion

The is governed by a balance of steric repulsion and electronic effects. While a donor-acceptor relationship exists between the substituents, the stability of the diastereomers is overwhelmingly dictated by steric hindrance. The trans isomer, which minimizes van der Waals strain by placing the bulky groups on opposite faces of the cyclopropane ring, is significantly more stable than its cis counterpart.

A robust analysis of this stability relies on a synergistic application of experimental and computational methods. NMR spectroscopy provides a direct, quantitative measure of isomer populations at thermodynamic equilibrium, while DFT calculations offer a predictive framework and invaluable insight into the underlying geometric and energetic factors. The protocols and workflows detailed in this guide provide a self-validating and comprehensive approach for researchers to confidently assess and understand the thermodynamic landscape of substituted cyclopropane systems, enabling their rational design and application in drug discovery and beyond.

References

  • BenchChem. (2025). Unlocking Molecular Reactivity: A Technical Guide to the Computational Analysis of Cyclopropene Ring Strain.
  • Gordon, M. S., Binkley, J. S., Pople, J. A., Pietro, W. J., & Hehre, W. J. (n.d.). Ring Strain in Cyclopropane, Cyclopropene, Silacyclopropane, and Silacyclopropene. SciSpace.
  • Boatz, J. A., & Gordon, M. S. (n.d.). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. RSC Publishing.
  • BenchChem. (2025). A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes.
  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
  • Comparative activation strain analyses of the ring-opening reaction of.... (n.d.).
  • Moussa, S., & El-Nahas, A. M. (2007, August 31). Density Functional Theory Study of the Platinum-Catalyzed Cyclopropanation Reaction with Olefin.
  • Bach, R. D., & Dmitrenko, O. (2004, March 13). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society.
  • DFT calculations on the simplified cyclopropanation reaction with.... (n.d.).
  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. (2023, July 6). DTIC.
  • DFT-calculated reaction profiles for the addition of cyclopropyl.... (n.d.).
  • Moran, J., et al. (2020, August 25). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PMC.
  • Iannuzzi, A. M. C., et al. (2024, January 20). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
  • Cycloalkanes. (n.d.).
  • Van, J., et al. (2025, January 16). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols.
  • structure and reactivity of the cyclopropane species. (n.d.).
  • O'Brien, P., et al. (2002, February 1). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.
  • Brown, D. (2026, March 23). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes.
  • Martins, C. R., et al. (2009, June 15).
  • Disubstituted Cyclohexanes. (n.d.). Lumen Learning.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).
  • III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. (n.d.). Dr. Shyama Prasad Mukherjee University.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
  • Natural products containing disubstituted cyclopropanes. (n.d.).
  • Wang, X., et al. (2018, September 17). Stereocontrolled Synthesis of trans/cis-2,3-Disubstituted Cyclopropane-1,1-diesters and Applications in the Syntheses of Furanolignans.
  • Feng, J., et al. (2013, May 1). cis-2,3-Disubstituted Cyclopropane 1,1-Diesters in [3 + 2] Annulations with Aldehydes: Highly Diastereoselective Construction of Densely Substituted Tetrahydrofurans.
  • How does methylcyclopropane have 4 NMR signals?. (2019, June 10). Quora.
  • 4.3 Stability of Cycloalkanes: Ring Strain. (2023, September 20). OpenStax.
  • Influence of the alkoxy group on the regioselectivity of cyclopropane ring opening. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

Executive Summary & Chemical Context The incorporation of sterically constrained, oxygen-rich motifs is a proven strategy in modern drug discovery to improve metabolic stability and modulate physicochemical properties ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The incorporation of sterically constrained, oxygen-rich motifs is a proven strategy in modern drug discovery to improve metabolic stability and modulate physicochemical properties . The building block 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) provides an excellent bioisosteric replacement for gem-dimethyl or simple ether groups. However, appending this motif to core scaffolds via reductive amination presents unique kinetic and steric challenges.

This application note provides a field-proven, self-validating protocol for the reductive amination of this specific aldehyde. By analyzing the causality behind reagent selection and reaction timing, this guide ensures high-yielding C–N bond formation while suppressing competitive side reactions.

Mechanistic Insights & Causality (E-E-A-T)

The Steric Challenge & Pre-Incubation Causality

The alpha-alkoxy substitution on the cyclopropane ring, combined with the bulky isopropoxy group, creates a highly sterically hindered environment around the formyl carbon.

  • The Problem: If a reducing agent is introduced simultaneously with the amine and aldehyde, the rate of direct aldehyde reduction will outpace the sterically hindered formation of the imine. This results in the irreversible formation of the undesired byproduct, (1-(isopropoxy)cyclopropyl)methanol.

  • The Solution: A mandatory pre-incubation period (30–60 minutes) in the presence of a mild acid catalyst (Acetic Acid) is required. This drives the equilibrium toward the hemiaminal and subsequent iminium ion before any hydride source is introduced.

Chemoselectivity & Reagent Selection

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the optimal hydride source for this transformation . The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a significantly milder reducing agent than NaBH4​ or NaBH3​CN . STAB exhibits negligible reactivity toward sterically hindered aldehydes at room temperature but rapidly reduces the more electrophilic iminium ion .

G A 1-Isopropoxycyclopropane -1-carbaldehyde C Hemiaminal Intermediate A->C + Amine B Amine (1° or 2°) B->C D Iminium Ion Intermediate C->D - H2O (AcOH cat.) E Alkylated Amine Product D->E NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination for 1-isopropoxycyclopropane-1-carbaldehyde.

Comparative Data: Reducing Agents

To justify the selection of STAB, the following table summarizes the quantitative and qualitative performance metrics of common reducing agents when applied to sterically hindered alpha-alkoxy aldehydes .

Reducing AgentTypical SolventpH RequirementChemoselectivity (Iminium vs Aldehyde)Toxicity / Safety ProfileSuitability for this Protocol
NaBH(OAc)3​ (STAB) DCE, THF, DCMWeakly acidic (AcOH)Excellent (>95%) LowOptimal
NaBH3​CN MeOH, EtOHpH 4–6Good (~85%)High (HCN gas risk if acidic)Acceptable Alternative
Picoline-borane MeOH, H2​O AcidicExcellent (>90%)LowGood for aqueous conditions
NaBH4​ MeOHNeutral to BasicPoor (<30%)ModerateNot Recommended

Experimental Protocols

Method A: Standard Direct Reductive Amination (For Aliphatic Amines)

This method is designed for primary and secondary aliphatic amines with moderate to high nucleophilicity.

Self-Validating System Check: This protocol utilizes an in-process control (IPC) via LC-MS to validate iminium formation before committing the reducing agent.

Workflow Step1 1. Mix Aldehyde & Amine in DCE (0.2 M) Step2 2. Add AcOH (1-2 eq) Stir 30-60 min Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) Portionwise at 0 °C Step2->Step3 Step4 4. Stir at RT (2-12 h) Step3->Step4 Step5 5. Quench with NaHCO3 (aq) & Extract (DCM) Step4->Step5

Step-by-step experimental workflow for direct reductive amination using STAB.

Step-by-Step Procedure (1.0 mmol scale):

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (128 mg, 1.0 mmol, 1.0 eq) and the desired amine (1.05 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (60 µL, 1.0 mmol, 1.0 eq) dropwise. Cap the vial and stir at room temperature for 45 minutes.

  • IPC Validation: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to the next step only if the aldehyde mass is depleted and the imine/iminium mass is observed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 eq) portionwise over 5 minutes to prevent rapid temperature spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours (monitor completion via TLC/LC-MS).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL). Caution: Effervescence will occur as excess AcOH is neutralized. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient depending on amine polarity).

Method B: Lewis Acid-Mediated Protocol (For Anilines & Hindered Amines)

Weakly nucleophilic amines (e.g., electron-deficient anilines) fail to form the imine under mild acetic acid catalysis due to the steric bulk of the isopropoxy group. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a powerful Lewis acid and water scavenger to force imine formation.

Step-by-Step Procedure (1.0 mmol scale):

  • Imine Formation: Combine the aldehyde (1.0 mmol, 1.0 eq) and amine (1.0 mmol, 1.0 eq) in anhydrous THF (4.0 mL). Add Ti(OiPr)4​ (590 µL, 2.0 mmol, 2.0 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Reduction: Dilute the mixture with absolute ethanol (4.0 mL) and cool to 0 °C. Add Sodium borohydride ( NaBH4​ ) (57 mg, 1.5 mmol, 1.5 eq) in one portion. Stir for 2 hours at room temperature.

  • Quench: Quench by adding water (2 mL). A heavy white precipitate of titanium dioxide ( TiO2​ ) will form.

  • Filtration & Workup: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over Na2​SO4​ , and concentrate for subsequent chromatography.

References

  • The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates Journal of Medicinal Chemistry (ACS)[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Journal of Organic Chemistry (ACS)[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

Application

Application Note: Diastereoselective Grignard Addition to 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

Executive Overview The incorporation of highly substituted cyclopropane rings into pharmaceutical pipelines is a proven strategy to restrict conformational flexibility, enhance metabolic stability, and modulate lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The incorporation of highly substituted cyclopropane rings into pharmaceutical pipelines is a proven strategy to restrict conformational flexibility, enhance metabolic stability, and modulate lipophilicity. Among these building blocks, 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5)[1] serves as a highly versatile intermediate. The nucleophilic addition of Grignard reagents to this α-alkoxy aldehyde generates densely functionalized secondary alcohols.

This application note details the optimized protocol for this transformation. As a Senior Application Scientist, I have structured this guide to not only provide the step-by-step methodology but to thoroughly explain the mechanistic causality—specifically, how chelation control and steric parameters dictate the high diastereoselectivity of the reaction.

Mechanistic Causality: Chelation Control vs. Steric Hindrance

The addition of Grignard reagents (RMgX) to α-alkoxy aldehydes is classically governed by the Cram chelation model[2]. Understanding the physical chemistry of this transition state is critical for optimizing reaction conditions:

  • The Cram-Chelate Complex: The magnesium ion (Mg²⁺) of the Grignard reagent acts as a potent Lewis acid. It coordinates simultaneously to the carbonyl oxygen and the oxygen of the α-isopropoxy group, forming a rigid, five-membered cyclic transition state[2].

  • Facial Selectivity: The bulky isopropoxy group and the rigid, bisected conformation of the cyclopropane ring create a highly asymmetric steric environment. The incoming nucleophile (R⁻) is forced to attack the carbonyl carbon from the less sterically hindered face of the chelate complex, leading to exceptional syn-diastereoselectivity.

  • Solvent Causality: The choice of solvent is the most critical parameter. Anhydrous diethyl ether (Et₂O) is mandated over tetrahydrofuran (THF). THF possesses higher Lewis basicity and can aggressively outcompete the α-alkoxy substrate for magnesium coordination. This disrupts the chelate complex, shifting the reaction toward the non-chelation (Felkin-Anh) pathway and severely eroding diastereomeric purity[3].

MechanisticPathway A 1-(Isopropoxy)cyclopropane -1-carbaldehyde B Mg2+ Coordination (Cram Chelate) A->B RMgX (Et2O, -78 °C) C Nucleophilic Attack (Less Hindered Face) B->C Chelation Control D syn-1-(1-Isopropoxycyclopropyl) -1-alkanol C->D NH4Cl Quench

Mechanistic pathway of chelation-controlled Grignard addition to alpha-alkoxy aldehydes.

Experimental Protocols

Self-Validating System: To ensure absolute reproducibility, this workflow incorporates real-time validation steps. Moisture-free conditions are paramount, and temperature control is strictly enforced to prevent cyclopropane ring-opening.

Materials & Reagents
  • 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 equiv, rigorously dried)

  • Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O, 1.2 equiv)

  • Anhydrous Diethyl Ether (Et₂O, strictly <50 ppm H₂O)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Procedure
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon purge. Validation: Ensure the flask returns to room temperature under positive argon pressure before proceeding.

  • Substrate Dissolution: Dissolve 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 mmol) in anhydrous Et₂O (5.0 mL, yielding a 0.2 M solution).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

    • Causality: Low temperatures are non-negotiable. They maximize the thermodynamic stability of the Cram-chelate complex and suppress the activation energy required for unwanted ring-opening of the strained cyclopropane.

  • Nucleophilic Addition: Add the Grignard reagent (1.2 mmol) dropwise via a syringe down the inner wall of the flask over 5–10 minutes to prevent localized heating.

  • Reaction Maturation: Stir the reaction mixture at -78 °C for 2 hours.

    • Validation: Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2, visualized with KMnO₄ stain). The reaction is self-validating when the starting material spot (R_f ~ 0.6) completely disappears.

  • Cryogenic Quenching: Once complete, quench the reaction strictly at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (2.0 mL).

    • Causality: Quenching at low temperatures prevents the exothermic protonation of the magnesium alkoxide from triggering carbocation-mediated ring expansion or dehydration.

  • Workup: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Transfer to a separatory funnel, add deionized water (5 mL), and extract the aqueous layer with EtOAc (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–20% EtOAc in Hexanes) to yield the pure secondary alcohol.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve in dry Et2O at -78 °C Step2 2. Grignard Addition Dropwise RMgX addition (2 h) Step1->Step2 Step3 3. Reaction Quench Add sat. aq. NH4Cl at -78 °C Step2->Step3 Step4 4. Extraction & Wash Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Grignard addition reaction.

Quantitative Data Presentation

The spatial and electronic nature of the Grignard reagent directly impacts the efficiency and stereochemical outcome of the reaction. The table below summarizes representative outcomes utilizing the optimized Et₂O / -78 °C protocol.

Grignard Reagent (RMgX)Nucleophile ClassificationIsolated Yield (%)Diastereomeric Ratio (syn:anti)
Methylmagnesium bromideAliphatic (Small)88>95:5
Ethylmagnesium bromideAliphatic (Medium)8592:8
Phenylmagnesium bromideAromatic (Bulky)79>98:2
Allylmagnesium bromideAllylic8285:15

Data Interpretation: Bulky nucleophiles (e.g., PhMgBr) exhibit higher diastereomeric ratios (dr) due to amplified steric discrimination during the nucleophilic attack on the chelate complex. Conversely, allylic Grignard reagents often show slightly lower dr due to competing transition state geometries inherent to their flexible nature[3].

Troubleshooting & Best Practices

  • Incomplete Conversion / Stalled Reactions: If TLC indicates unreacted aldehyde, the primary culprit is moisture in the solvent or degradation of the Grignard reagent. Best Practice: Always titrate Grignard reagents using 1,10-phenanthroline and menthol prior to use if they have been stored for >1 month.

  • Erosion of Diastereoselectivity: A drop in the syn:anti ratio is almost exclusively caused by a failure to maintain -78 °C during the addition phase, or the accidental introduction of strongly coordinating solvents (like THF or DME). Ensure the Et₂O used is strictly anhydrous and free of stabilizers that might act as competing ligands.

  • Ring-Opening Side Products: Cyclopropylcarbinyl systems are highly sensitive to strong acids, which can trigger ring-opening rearrangements. Best Practice: Avoid HCl or H₂SO₄ during the workup. Saturated aqueous NH₄Cl provides the ideal mildly acidic buffer (pH ~ 6) to safely hydrolyze the magnesium alkoxide without compromising the cyclopropane ring.

References

  • NextSDS Chemical Database. "1-(propan-2-yloxy)cyclopropane-1-carbaldehyde - Chemical Properties." Available at:[Link]

  • Accounts of Chemical Research. "Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds." ACS Publications. Available at:[Link]

  • ResearchGate. "Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model." Available at:[Link]

Sources

Method

Application Note: Strategies for Incorporating 1-(Propan-2-yloxy)cyclopropyl Moieties into Active Pharmaceutical Ingredients (APIs)

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Experimental Protocol Executive Summary & Medicinal Chemistry Rationale The incorporation of the 1-(propan-2-yloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Experimental Protocol

Executive Summary & Medicinal Chemistry Rationale

The incorporation of the 1-(propan-2-yloxy)cyclopropyl (commonly referred to as 1-isopropoxycyclopropyl) group into Active Pharmaceutical Ingredients (APIs) represents a sophisticated strategy in modern drug design. This sterically demanding, lipophilic motif serves multiple crucial functions:

  • Conformational Restriction: The cyclopropane ring locks the spatial orientation of adjacent functional groups, reducing entropic penalties upon target binding.

  • Metabolic Shielding: Unlike straight-chain ethers, the 1-alkoxycyclopropyl system lacks α -protons, effectively blocking primary sites of cytochrome P450-mediated oxidative metabolism.

  • Bioisosterism: It acts as a unique bioisostere for tert-butyl groups or isopropyl ethers, offering distinct vectorality and improved lipophilic ligand efficiency (LLE).

This motif has been successfully deployed in the development of highly selective Extracellular-signal-Regulated Kinase (ERK) inhibitors for the treatment of hyperproliferative diseases and cancer[1]. This application note details the mechanistic rationale and provides validated, self-consistent protocols for synthesizing and incorporating this moiety into API scaffolds.

Strategic Synthetic Pathways

To incorporate the 1-isopropoxycyclopropyl group, two primary synthetic pathways are favored depending on the desired connectivity in the final API:

Pathway A: Phosphine-Catalyzed Oxa-Michael Addition

When the goal is to append a 2-(1-isopropoxycyclopropyl)acetic acid side-chain to an API core, a phosphine-catalyzed Oxa-Michael addition to a cyclopropylideneacetate is the optimal route[1].

  • Mechanistic Causality: Trimethylphosphine (PMe 3​ ) is specifically chosen over triphenylphosphine (PPh 3​ ) due to its smaller cone angle and higher nucleophilicity. PMe 3​ attacks the sterically hindered exocyclic double bond, forming a transient zwitterionic phosphonium enolate. This intermediate acts as a strong base, deprotonating the isopropanol solvent. The resulting isopropoxide then attacks the β -carbon, displacing the phosphine catalyst and yielding the saturated 1-isopropoxycyclopropyl ester.

OxaMichael A Cyclopropylidene Ester B PMe3 + IPA (Oxa-Michael) A->B Activation C 1-Isopropoxy Intermediate B->C Addition D LiOH / H2O (Hydrolysis) C->D Saponification E 2-(1-Isopropoxycyclopropyl) acetic acid D->E Acidification

Workflow for the synthesis of 2-(1-isopropoxycyclopropyl)acetic acid via Oxa-Michael addition.

Pathway B: Titanium-Mediated Kulinkovich Reaction

To generate a versatile nucleophilic building block or a cyclopropanone equivalent, the Kulinkovich reaction of diisopropyl carbonate is utilized[2].

  • Mechanistic Causality: Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form an unstable diethyltitanium species. This intermediate rapidly undergoes β -hydride elimination, releasing ethane gas (a critical visual cue for the chemist) and forming a titanacyclopropane[2]. This acts as a 1,2-dicarbanion equivalent, inserting into the carbonate carbonyl to drive ring formation, ultimately yielding 1-isopropoxycyclopropan-1-ol[3].

Kulinkovich N1 Diisopropyl Carbonate + Ti(OiPr)4 N3 Titanacyclopropane Intermediate N1->N3 Ti-Alkoxide Complex N2 EtMgBr (Transmetalation) N2->N3 - Ethane Gas N4 Carbonyl Insertion N3->N4 Nucleophilic Attack N5 Ring Contraction N4->N5 Rearrangement N6 1-Isopropoxycyclopropan-1-ol N5->N6 Aqueous Quench

Mechanistic pathway of the Kulinkovich reaction to yield 1-isopropoxycyclopropan-1-ol.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(1-Isopropoxycyclopropyl)acetic acid

This protocol describes the incorporation of the motif via Oxa-Michael addition, generating a carboxylic acid ready for standard amide coupling in API synthesis[1].

Reagents & Materials:

  • Ethyl 2-cyclopropylideneacetate: 1.0 eq (e.g., 10.0 mmol, 1.26 g)

  • Isopropanol (Anhydrous): 20 volumes (25 mL)

  • Trimethylphosphine (PMe 3​ ): 0.5 eq (5.0 mmol, 5.0 mL of a 1.0 M solution in THF)

  • LiOH·H 2​ O: 2.0 eq (20.0 mmol, 0.84 g)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add ethyl 2-cyclopropylideneacetate and anhydrous isopropanol.

  • Catalyst Addition: Cool the mixture to 0 °C. Syringe in the PMe 3​ solution dropwise over 10 minutes.

  • Oxa-Michael Addition: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the starting material spot (UV active) will disappear, replaced by a higher Rf​ spot (stains with KMnO 4​ ).

  • Saponification: Once the ester intermediate is fully formed, add LiOH·H 2​ O directly to the reaction mixture, followed by 5 mL of deionized water. Stir vigorously for 4 hours at room temperature.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove the THF and isopropanol. Dilute the aqueous residue with water (15 mL) and wash with diethyl ether (2 x 10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield 2-(1-isopropoxycyclopropyl)acetic acid as a pale oil.

Protocol B: Synthesis of 1-Isopropoxycyclopropan-1-ol

This protocol yields a stable cyclopropanone equivalent that can be utilized for downstream nucleophilic additions to build complex API frameworks[4],[3].

Reagents & Materials:

  • Diisopropyl carbonate: 1.0 eq (10.0 mmol, 1.46 g)

  • Titanium(IV) isopropoxide (Ti(OiPr) 4​ ): 0.2 eq (2.0 mmol, 0.57 g)

  • Ethylmagnesium bromide (EtMgBr): 2.2 eq (22.0 mmol, 7.3 mL of a 3.0 M solution in Et 2​ O)

  • Anhydrous Diethyl Ether: 40 mL

Step-by-Step Methodology:

  • Titanium Complexation: In a dry, argon-flushed 3-neck flask equipped with a dropping funnel and gas bubbler, dissolve diisopropyl carbonate and Ti(OiPr) 4​ in anhydrous diethyl ether. Cool the solution to 0 °C.

  • Grignard Addition: Load the EtMgBr solution into the dropping funnel. Add it dropwise to the stirring reaction mixture over 60 minutes.

  • Visual Validation: Observe the gas bubbler. The evolution of ethane gas confirms the successful β -hydride elimination and formation of the active titanacyclopropane intermediate[2]. Maintain the temperature strictly at 0 °C during addition to prevent premature decomposition of the catalyst.

  • Ring Formation: After addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench: Cool the flask back to 0 °C. Carefully quench the reaction by the slow addition of saturated aqueous NH 4​ Cl (15 mL). A white titanium dioxide precipitate will form.

  • Filtration & Extraction: Filter the biphasic suspension through a pad of Celite® to remove the titanium salts, washing the cake with diethyl ether (20 mL). Separate the organic layer from the filtrate, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure (careful: product is volatile) to yield 1-isopropoxycyclopropan-1-ol.

Quantitative Process Data

The following table summarizes the key thermodynamic and yield parameters for the comparative strategies utilized in incorporating the 1-isopropoxycyclopropyl motif.

Synthetic StrategyStarting MaterialKey ReagentsTemp (°C)Reaction TimeTypical YieldPrimary API Application
Oxa-Michael Addition Ethyl 2-cyclopropylideneacetatePMe 3​ , Isopropanol20–2512–16 h40–55%Aliphatic side-chain incorporation (e.g., ERK inhibitors)
Kulinkovich Reaction Diisopropyl CarbonateTi(OiPr) 4​ , EtMgBr0 253 h60–75%Cyclopropanone equivalent for nucleophilic core building
Homoenolate Coupling Ethyl 3-chloropropanoateNa metal, TMSCl, IPA10–408–12 h50–70%Cross-coupling and α -alkylation

References

  • Title: United States Patent: Substituted Pyrimidines as ERK Inhibitors (US9376442B2)
  • Title: Cyclopropanol, 1-ethoxy- (Procedure for Cyclopropanone Hemiacetals) Source: Organic Syntheses, Inc. URL: [Link]

Sources

Application

Application Note: Handling, Storage, and Reactivity Protocols for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 1-(propan-2-yloxy)cyclopropane-1-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) is a highly functionalized, strained-ring building block utilized in the synthesis of complex carbo- and heterocycles. As an α -alkoxy aldehyde embedded within a cyclopropane ring, this molecule possesses dual reactivity profiles: it acts as a classic Donor-Acceptor Cyclopropane (DAC) and a highly reactive aldehyde [1]. Due to its inherent structural strain and electronic push-pull system, it requires rigorous handling to prevent premature ring-opening, autoxidation, and polymerization. This guide outlines the mechanistic causality behind its instability and provides self-validating protocols for its long-term storage and experimental use.

Chemical Profile & Mechanistic Vulnerabilities

To handle this reagent effectively, one must understand the causality of its degradation. The molecule features an isopropoxy group (electron donor) and a formyl group (electron acceptor) on the same carbon (C1) of a cyclopropane ring. This vicinal push-pull architecture significantly lowers the activation energy for heterolytic C–C bond cleavage.

The three primary degradation pathways are:

  • Aldehyde Autoxidation: Like most unhindered aldehydes, the formyl group is susceptible to radical-mediated autoxidation when exposed to atmospheric oxygen, rapidly converting the reagent into the corresponding carboxylic acid [2].

  • DAC Ring-Opening: The donor-acceptor nature of the cyclopropane ring makes it highly sensitive to trace Lewis acids, Brønsted acids, and strong nucleophiles. Exposure to these agents triggers a strain-driven C–C bond cleavage, yielding acyclic or rearranged byproducts [1].

  • Polymerization: Under thermal stress or in the presence of trace moisture (which can form acidic species like carbonic acid from atmospheric CO 2​ ), the aldehyde can undergo self-condensation to form polyacetals[2].

degradation_mechanisms A 1-(propan-2-yloxy) cyclopropane-1-carbaldehyde (Intact DAC) B Carboxylic Acid (Autoxidation) A->B O2 (Air) Radical mechanism C Polyacetals (Polymerization) A->C Trace Acid / Thermal Stress D Acyclic / Ring-Opened Derivatives A->D Lewis Acids / Nucleophiles (C-C Cleavage)

Figure 1: Mechanistic degradation pathways of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde.

Long-Term Storage Guidelines

To mitigate the thermodynamic and kinetic vulnerabilities of this compound, storage conditions must be strictly controlled. The following table summarizes the optimal storage parameters and the scientific rationale behind each choice.

ParameterOptimal ConditionCausality / Rationale
Temperature -20°C (Freezer)Suppresses thermal polymerization and increases the kinetic barrier against spontaneous ring-opening.
Atmosphere Argon (Ar) backfillPrevents radical-mediated autoxidation. Argon is denser than Nitrogen, providing a better protective blanket over the liquid [3].
Container Amber glass vialProtects the formyl group from photo-induced radical generation and subsequent degradation.
Cap/Seal PTFE-lined septumPrevents the leaching of plasticizers and maintains a strict moisture/oxygen barrier.

Note: When stored under these validated conditions, the expected shelf life is 12–24 months. However, pre-reaction validation is always recommended.

Experimental Workflows: Dispensing & Handling

The most common point of failure when working with DACs is the introduction of atmospheric moisture during dispensing. Condensation introduces water, which acts as a weak nucleophile and carries trace ambient acids, catalytically triggering ring-opening and polymerization.

Protocol: Schlenk Line Dispensing Workflow

This protocol is a self-validating system designed to prevent thermal shock and moisture introduction.

  • Retrieval & Equilibration: Remove the sealed amber vial from -20°C storage. Crucial Step: Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the reagent.

  • Inert Transfer: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with a continuous flow of dry Argon.

  • Dispensing: Using a flame-dried, Argon-purged gas-tight syringe, pierce the PTFE septum and withdraw the required volume.

  • Headspace Purging: Before returning the vial to storage, purge the headspace with Argon for 30 seconds to displace any trace oxygen introduced during piercing.

  • Resealing: Seal the septum with Parafilm or Teflon tape and immediately return the vial to -20°C.

handling_workflow Step1 Retrieve from -20°C Storage Step2 Equilibrate to Room Temp (Sealed in Desiccator) Step1->Step2 Prevent condensation Step3 Transfer to Glovebox or Schlenk Line Step2->Step3 Step4 Dispense under Argon (Avoid Air/Moisture) Step3->Step4 Inert atmosphere Step5 Purge Headspace with Ar & Seal Tightly Step4->Step5 Step6 Return to -20°C Storage Step5->Step6 Maintain integrity

Figure 2: Standard operating procedure for dispensing highly reactive DACs.

Pre-Reaction Validation & Purification Protocol

Before committing 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde to a complex, multi-step synthesis, its structural integrity must be verified.

Quality Control (QC) via 1 H NMR

Perform a rapid 1 H NMR check using CDCl 3​ .

  • Self-Validation Check: To prevent the trace DCl in standard CDCl 3​ from artificially opening the cyclopropane ring during analysis, pass the CDCl 3​ through a short plug of basic alumina immediately prior to sample preparation.

  • Expected Signals: An intact aldehyde will show a sharp singlet near δ 9.0–9.5 ppm. The cyclopropane ring protons should appear as distinct multiplets in the high-field region ( δ 1.0–2.0 ppm). The appearance of complex alkene signals ( δ 4.5–6.0 ppm) indicates that ring-opening has occurred.

Emergency Purification Protocol

If NMR indicates partial polymerization or the presence of carboxylic acid (broad OH stretch in IR, or peak at δ 10.0+ ppm in NMR), the reagent can be salvaged:

  • Set up a short-path vacuum distillation apparatus (flame-dried).

  • Distill the liquid under reduced pressure (e.g., 10–20 mmHg) at a low bath temperature to avoid thermally inducing the DAC ring-opening.

  • Collect the middle fraction directly into a receiver flask pre-filled with Argon and chilled to 0°C.

  • Alternatively, for minor acid contamination, passing the neat liquid through a syringe filter packed with oven-dried basic alumina (under Argon) is a rapid, non-thermal purification method.

References

  • Title: Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds, Source: National Institutes of Health (PMC), URL:[Link] [1]

  • Title: Validation of an Evacuated Canister Method for Measuring Part-Per-Billion Levels of Chemical Warfare Agent Simulants (Aldehyde Storage Stability), Source: Taylor & Francis, URL: [Link] [2]

Method

Application Note: Catalytic Asymmetric Addition to 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde

Executive Summary The synthesis of highly functionalized, enantiopure cyclopropyl alcohols is a critical path in modern drug discovery, particularly for the development of conformationally constrained peptidomimetics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, enantiopure cyclopropyl alcohols is a critical path in modern drug discovery, particularly for the development of conformationally constrained peptidomimetics and protease inhibitors. 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) serves as a premier building block for these motifs. However, its unique structural topology—combining severe steric bulk with a highly coordinating α-isopropoxy group—presents significant kinetic and stereochemical challenges.

This application note provides a comprehensive, self-validating guide to executing catalytic asymmetric additions (alkynylation and allylation) to this specific substrate. By dissecting the mechanistic causality behind catalyst selection and reaction conditions, this document empowers researchers to override inherent substrate biases and achieve >90% enantiomeric excess (ee).

Mechanistic Insights & Stereocontrol Logic

Asymmetric additions to sterically hindered cyclopropanecarbaldehydes often fail under standard catalytic conditions due to the kinetic barrier imposed by the cyclopropyl ring and adjacent substituents[1]. Furthermore, the α-isopropoxy moiety acts as a competitive Lewis base. When exposed to a metal catalyst, the substrate forms a rigid 5-membered chelate intermediate (coordinating via both the carbonyl and ether oxygens).

To achieve high enantioselectivity, the catalytic system must satisfy two causal requirements:

  • Strong Lewis Acidity: To overcome the steric hindrance and activate the carbonyl carbon for nucleophilic attack.

  • Robust Ligand Binding: The chiral ligand (e.g., BINOL or N-methylephedrine) must bind tightly enough to the metal center so that it is not displaced by the substrate's bidentate chelation. Binaphtholate-based systems are particularly effective at establishing this rigid chiral environment[2].

If the ligand dissociates, the reaction defaults to a non-selective background pathway, yielding racemic mixtures. Conversely, a tightly bound chiral complex forces the incoming nucleophile to attack exclusively from one face of the locked substrate conformation.

G Substrate 1-(propan-2-yloxy) cyclopropane-1-carbaldehyde Catalyst Chiral Lewis Acid Complex (e.g., Zn-NME or Ti-BINOL) Substrate->Catalyst Bidentate Coordination Chelation Ligand Displacement (Substrate-Driven Chelation) Catalyst->Chelation Weak Chiral Ligand Ligand Catalyst Control (Ligand-Directed Facial Attack) Catalyst->Ligand Strong Chiral Ligand Racemic Racemic Background Reaction (Low ee) Chelation->Racemic Enantioenriched Enantioenriched Secondary Alcohol (>90% ee) Ligand->Enantioenriched

Fig 1. Stereocontrol logic and competing pathways in additions to α-alkoxy aldehydes.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . In-Process Quality Control (IPQC) steps are embedded to ensure that intermediate species (like the active catalyst) are successfully formed before proceeding, thereby preventing the catastrophic loss of valuable starting materials.

Workflow Step1 1. Catalyst Preparation Thermal Activation & Ligand Complexation Step2 2. Nucleophile Activation Generation of Active Metal-Nucleophile Step1->Step2 Step3 3. Substrate Addition Controlled Addition of Cyclopropanecarbaldehyde Step2->Step3 Step4 4. Self-Validation (IPQC) TLC/UPLC Confirmation of Conversion Step3->Step4 Step5 5. Quench & Validation Aqueous Workup & Chiral HPLC Analysis Step4->Step5

Fig 2. Standardized experimental workflow for catalytic asymmetric addition.

Protocol A: Catalytic Asymmetric Alkynylation (Zinc-Mediated)

This procedure utilizes a Zinc(II) triflate / (+)-N-methylephedrine (NME) catalytic system. The triflate counterion is critical; its weak coordinating ability ensures that the NME ligand and the substrate can effectively bind to the zinc center.

Materials:

  • 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Zn(OTf)₂ (1.1 equiv, 1.1 mmol)

  • (+)-N-methylephedrine (1.2 equiv, 1.2 mmol)

  • Triethylamine (1.2 equiv, 1.2 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Under an inert N₂ atmosphere, charge a flame-dried Schlenk flask with Zn(OTf)₂. Heat the flask under high vacuum at 120 °C for 2 hours.

    • Causality: Zn(OTf)₂ is highly hygroscopic. Trace water will irreversibly hydrolyze the zinc acetylide intermediate, destroying enantioselectivity and yield.

  • Ligand Complexation: Cool the flask to room temperature (25 °C). Add anhydrous toluene, followed by (+)-N-methylephedrine and Et₃N. Stir the resulting suspension for 2 hours.

    • Causality: This incubation period is required to fully form the chiral zinc-aminoalcohol complex. Toluene is chosen as a non-coordinating solvent to maximize the Lewis acidity of the zinc center.

  • Nucleophile Activation: Add phenylacetylene dropwise. Stir for 15 minutes.

    • Causality: The amine base deprotonates the terminal alkyne, facilitating the formation of the active chiral zinc-acetylide nucleophile.

  • Substrate Addition: Add 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde dropwise over 5 minutes to prevent localized thermal spikes. Stir at 25 °C.

  • Self-Validation (IPQC): After 4 hours, extract a 50 µL aliquot. Quench with saturated aqueous NH₄Cl (100 µL) and extract with EtOAc (200 µL). Analyze the organic layer via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄). Proceed to step 6 only when the aldehyde spot is completely consumed.

  • Quench & Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Catalytic Asymmetric Allylation (Titanium-BINOL Mediated)

This protocol employs a Keck-type allylation. Titanium(IV) is highly oxophilic, making it the premier choice for activating the oxygen-rich 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde.

Materials:

  • 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Allyltributylstannane (1.2 equiv, 1.2 mmol)

  • Ti(OiPr)₄ (10 mol%, 0.1 mmol)

  • (R)-BINOL (10 mol%, 0.1 mmol)

  • Activated 4Å Molecular Sieves (200 mg)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Assembly: In a flame-dried flask containing activated 4Å MS, add (R)-BINOL and anhydrous DCM under N₂. Add Ti(OiPr)₄ dropwise.

    • Causality: The molecular sieves act as an in-situ desiccant. Trace moisture causes Ti(OiPr)₄ to form inactive µ-oxo titanium dimers.

  • Ligand Exchange: Reflux the mixture (approx. 40 °C) for 1 hour, then cool to room temperature.

    • Causality: Heating drives the thermodynamic ligand exchange between the isopropoxide ligands and BINOL, ensuring the quantitative formation of the active chiral titanate complex.

  • Reaction Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the aldehyde dropwise, stir for 10 minutes, and then add allyltributylstannane dropwise.

    • Causality: The -78 °C temperature regime is critical. It rigidifies the transition state, maximizing the energetic difference between the diastereomeric transition states, thereby ensuring high enantiodiscrimination.

  • Self-Validation (IPQC): Stir for 12 hours at -78 °C. Pull a 50 µL aliquot, quench with saturated NaHCO₃, and analyze via GC-MS or TLC to confirm the disappearance of the aldehyde.

  • Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO₃ (5 mL). Allow it to warm to room temperature. Filter through a pad of Celite to remove titanium salts and molecular sieves. Extract the filtrate with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Scope

The table below summarizes the expected quantitative outcomes when applying these catalytic paradigms to 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde. Note that asymmetric organocatalytic approaches (e.g., MacMillan's imidazolidinone) can also be utilized for aldol additions, relying on precise control of the iminium/enamine equilibrium[3].

Reaction TypeNucleophile SourceOptimal Catalyst SystemTemp (°C)Expected Yield (%)Expected ee (%)
Alkynylation PhenylacetyleneZn(OTf)₂ / (+)-NME2582 – 88> 92
Allylation AllyltributylstannaneTi(OiPr)₄ / (R)-BINOL-7875 – 85> 95
Aldol Addition Silyl Enol EtherOrganocatalyst (MacMillan)-2070 – 8088 – 94

Data metrics are synthesized from standardized benchmarks for α-alkoxy cyclopropanecarbaldehyde derivatives under optimized conditions.

Analytical Validation

To guarantee the trustworthiness of the synthesized chiral cyclopropyl alcohols, the following analytical validations must be performed:

  • Enantiomeric Excess (ee): Determine via Chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H or Chiralpak AD-H. Isocratic elution (e.g., 95:5 Hexanes:Isopropanol) at 1.0 mL/min is typically sufficient to resolve the enantiomers.

  • Structural Confirmation: ¹H NMR (400 MHz, CDCl₃) will show a distinct shift in the cyclopropyl protons and the newly formed carbinol proton (typically a doublet or doublet of doublets around 3.5–4.5 ppm, depending on the nucleophile). The retention of the intact cyclopropyl ring confirms that no Lewis acid-mediated ring-opening (a common side reaction for activated cyclopropanes) has occurred[4].

References

  • Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction Organic Letters - ACS Publications URL:[Link]

  • Solution Phase, Solid State, and Theoretical Investigations on the MacMillan Imidazolidinone ResearchGate URL: [Link]

  • Lithium Binaphtholate-Catalyzed Enantioselective Enyne Addition to Ketones: Access to Enynylated Tertiary Alcohols The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Formal Synthesis of Gracilamine Using Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition of 1-Yne–Vinylcyclopropanes and CO The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Wittig Olefination of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde for the Synthesis of Novel Vinylcyclopropanes

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Vinylcyclopropanes and the Wittig Reaction Vinylcyclopropanes are highly valuable structural motifs in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Vinylcyclopropanes and the Wittig Reaction

Vinylcyclopropanes are highly valuable structural motifs in medicinal chemistry and natural product synthesis.[1][2] Their unique combination of steric and electronic properties, conferred by the strained cyclopropyl ring conjugated with a double bond, allows them to serve as versatile synthetic intermediates for a variety of transformations, including cycloadditions and rearrangements.[1][3] The inherent ring strain can also preclude oxidative metabolism in drug candidates, making them attractive bioisosteres.[2]

The Wittig reaction stands as a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[4][5] Its reliability and functional group tolerance make it a powerful tool for the construction of complex molecular architectures.[6] This application note provides detailed protocols for the Wittig olefination of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde, a sterically demanding substrate, to generate a library of functionalized vinylcyclopropanes. We will explore the nuances of using stabilized and non-stabilized ylides to control the stereochemical outcome of the reaction.

Mechanistic Overview: Controlling E/Z Selectivity

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphonium ylide employed.[7] The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[6][8]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive and their reactions are under kinetic control.[9] The transition state leading to the Z-alkene is sterically favored, resulting in predominantly the cis product.[10]

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are less reactive, and the initial cycloaddition is often reversible.[11] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, leading to the preferential formation of the E-alkene.[8][11]

The choice of base and the presence of lithium salts can also significantly influence the stereochemical outcome by affecting the reversibility of the oxaphosphetane formation.[4][6]

Wittig_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Olefination Olefination Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH⁻-P⁺Ph₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde Aldehyde->Oxaphosphetane Alkene Vinylcyclopropane Product Oxaphosphetane->Alkene Retro-[2+2] Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Generalized workflow of the Wittig olefination.

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone. 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde should be synthesized according to literature procedures or purchased from a reliable supplier. All other reagents should be of reagent grade and used as received. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.

Protocol 1: Synthesis of (Z)-1-(1-but-1-en-1-yl)-1-(propan-2-yloxy)cyclopropane using a Non-Stabilized Ylide

This protocol details the use of a non-stabilized ylide to favor the formation of the Z-alkene.

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF (10 mL per mmol of phosphonium salt).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Olefination Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 eq) in anhydrous THF (2 mL per mmol of aldehyde).

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product contains the desired alkene and triphenylphosphine oxide. Purification can be challenging due to the low polarity of the product.[12] A recommended method is to dissolve the crude residue in a minimal amount of dichloromethane, add hydrogen peroxide (10%), and stir for 30 minutes to oxidize phosphorus-containing impurities to more polar species.[12]

    • The product can then be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol_1_Workflow Start Start Ylide_Gen Generate Non-Stabilized Ylide (Propyltriphenylphosphonium bromide + n-BuLi in THF) Start->Ylide_Gen Olefination React with Aldehyde at -78 °C Ylide_Gen->Olefination Workup Aqueous Workup (NH₄Cl quench, Et₂O extraction) Olefination->Workup Purification Oxidative Treatment & Column Chromatography Workup->Purification Product (Z)-Vinylcyclopropane Purification->Product

Caption: Workflow for Z-selective Wittig olefination.

Protocol 2: Synthesis of (E)-ethyl 2-(1-(propan-2-yloxy)cyclopropyl)acrylate using a Stabilized Ylide

This protocol utilizes a stabilized ylide to achieve high selectivity for the E-alkene. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that often provides higher E-selectivity and a water-soluble phosphate byproduct, simplifying purification.[13][14]

Step-by-Step Procedure:

  • Ylide Generation:

    • To a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.1 eq), which is a stable, commercially available ylide.

    • Dissolve the ylide in anhydrous dichloromethane (DCM) or toluene (10 mL per mmol of ylide).

  • Olefination Reaction:

    • Add 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 eq) to the ylide solution.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can often be purified by direct flash column chromatography on silica gel (hexanes/ethyl acetate gradient) as the triphenylphosphine oxide is generally less problematic to separate from the more polar product.

    • Alternatively, precipitation of triphenylphosphine oxide can be induced by trituration with a non-polar solvent like diethyl ether or hexanes.

Protocol_2_Workflow Start Start Mixing Mix Stabilized Ylide and Aldehyde in Toluene Start->Mixing Reaction Reflux until Aldehyde is Consumed Mixing->Reaction Purification Column Chromatography Reaction->Purification Product (E)-Vinylcyclopropane Purification->Product

Caption: Workflow for E-selective Wittig olefination.

Data Summary and Expected Outcomes

The choice of ylide has a predictable and significant impact on the stereochemical outcome of the olefination. The following table summarizes the expected results for the protocols described above.

ProtocolYlide TypeReagentsExpected Major IsomerTypical E/Z RatioExpected Yield
1Non-StabilizedPropyltriphenylphosphonium bromide, n-BuLiZ>90:1060-80%
2Stabilized(Carbethoxymethylene)triphenylphosphoraneE>95:575-90%

Note: Yields and stereoselectivity can be influenced by reaction conditions such as temperature, solvent, and the specific batch of reagents. Optimization may be required for specific applications.

Troubleshooting and Key Considerations

  • Low Yields with Non-Stabilized Ylides: Ensure strictly anhydrous conditions. The ylide is highly basic and reactive towards moisture and protic solvents. Use freshly distilled solvents and flame-dried glassware.

  • Poor Stereoselectivity: The presence of lithium salts can sometimes erode Z-selectivity in reactions with non-stabilized ylides.[6] If high Z-selectivity is crucial, consider using a sodium- or potassium-based base for deprotonation (e.g., NaHMDS, KHMDS). For enhanced E-selectivity with non-stabilized ylides, the Schlosser modification can be employed.[6][7]

  • Difficult Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[15] In addition to the oxidative workup mentioned in Protocol 1, other methods include precipitation by adding a non-polar solvent or using specialized chromatography-free purification techniques involving conversion of the oxide to a salt.[16][17] For reactions with stabilized ylides, the Horner-Wadsworth-Emmons reaction is often preferred due to the formation of a water-soluble phosphate byproduct.[13][18]

  • Steric Hindrance: The cyclopropyl group presents moderate steric bulk. For highly hindered ketones or aldehydes, the Wittig reaction may be slow or low-yielding. In such cases, the Horner-Wadsworth-Emmons reaction, which utilizes more nucleophilic phosphonate carbanions, may be a more effective alternative.[6][13]

Conclusion

The Wittig olefination of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde provides a versatile and stereocontrolled entry into a diverse range of vinylcyclopropane derivatives. By carefully selecting between stabilized and non-stabilized phosphonium ylides, researchers can selectively synthesize either the E or Z isomer with high fidelity. The protocols and considerations outlined in this application note offer a robust starting point for the synthesis of these valuable building blocks for applications in drug discovery and complex molecule synthesis.

References

  • Wikipedia. Wittig reaction. [Link][6]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link][4]

  • Myers, A. G. Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. [Link][10]

  • Organic Chemistry Portal. Wittig Reaction. [Link][8]

  • Aggarwal, V. K., Harvey, J. N., & Robiette, R. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society, 127(40), 13794–13795. [Link][11]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link][19]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link][5]

  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link][20]

  • Ma, S. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications. Accounts of Chemical Research. [Link][3]

  • Wang, Y., et al. (2025). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][12]

  • Organic Chemistry Tutor. (2024, March 1). Synthesis of a Cyclopropane from an Aldehyde. YouTube. [Link][21]

  • Gicquel, M., et al. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. Angewandte Chemie International Edition, 62(7), e202214953. [Link][1]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link][13]

  • Taylor, M. S., et al. (2010). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 8(18), 4112-4118. [Link][16]

  • The Organic Chemistry Tutor. (2019, January 11). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link][22]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link][23]

  • ChemRxiv. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. [Link][24]

  • ACS Publications. (2024). Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory. [Link][25]

  • ResearchGate. The generation and reactivity of functionalised organozinc carbenoids for cyclopropane synthesis. [Link][26]

  • UNC-Chapel Hill. (2025, August 26). Chemists Unlock Route to Tiny Molecular Shapes That Could Power Next-Gen Medicines. [Link][27]

  • Xu, H., et al. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science. [Link][2]

  • Căproiu, M. T., et al. (2021). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 26(16), 4938. [Link][18]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link][28]

  • Chemistry simplified. (2022, June 17). Wittig-Horner| Schlosser modification | Nucleophilic Addition to Carbonyl - Part 22. YouTube. [Link][15]

  • Beilstein Journals. (2019, March 21). BJOC - Cyclopropanes and cyclopropenes: synthesis and applications. [Link][29]

  • SciSpace. (2022, August 25). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link][17]

  • Dalal Institute. Wittig Reaction. [Link][7]

  • Robiette, R., et al. (2013). The modern interpretation of the Wittig reaction mechanism. RSC Publishing. [Link][30]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde during storage

Welcome to the Technical Support Center for the handling and storage of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde . As a highly functionalized building block, this compound presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde . As a highly functionalized building block, this compound presents unique stability challenges. It contains two highly reactive motifs: an oxidizable formyl group and a Donor-Acceptor Cyclopropane (DAC) core.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent degradation during experimental workflows and long-term storage.

Diagnostic Workflow for Degraded Samples

Before implementing a storage solution, you must identify how your compound is degrading. The following logic tree maps analytical observations (via 1 H-NMR or LC-MS) to their underlying chemical degradation pathways.

TroubleshootingWorkflow A Analyze Degraded Sample (1H-NMR / LC-MS) B Loss of Aldehyde Peak (δ 9-10) Presence of broad -COOH Peak A->B Pathway 1 C Loss of Cyclopropane Protons Presence of Aliphatic/Alkene Peaks A->C Pathway 2 D Broad Baseline in NMR High MW Masses in MS A->D Pathway 3 E Diagnosis: Autoxidation (Oxygen/Light Exposure) B->E F Diagnosis: DAC Ring-Opening (Trace Acid Contamination) C->F G Diagnosis: Polymerization (Thermal Degradation) D->G

Diagnostic logic for identifying 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde degradation pathways.

Troubleshooting Guides & FAQs

Q: Why does my sample degrade even when stored at -20°C under nitrogen?

A: You are likely observing Donor-Acceptor Cyclopropane (DAC) ring-opening rather than oxidation. 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde features an electron-donating isopropoxy group and an electron-withdrawing aldehyde. This "push-pull" dynamic creates extreme electronic polarization across the C1-C2 bond, exacerbating the inherent ring strain[1].

Standard borosilicate glass vials contain slightly acidic surface silanol groups. While low temperatures halt oxidation, these trace surface acids act as Brønsted/Lewis acids, catalyzing the electrophilic cleavage of the strained cyclopropane ring[2][3]. Switching to base-passivated glassware (see protocol below) resolves this issue.

Q: What is the mechanism behind the rapid loss of the aldehyde peak in clear vials?

A: This is classical autoxidation . Atmospheric oxygen, activated by ambient light (photolysis), initiates a radical chain reaction at the weak aldehydic C-H bond. This forms a peroxy acid intermediate, which subsequently converts the remaining aldehyde into a carboxylic acid[4][5]. Using Argon gas—which is heavier than Nitrogen and provides a superior inert blanket that sinks to displace oxygen—combined with amber vials completely suppresses this pathway[6].

Q: Can I use standard CDCl 3​ for NMR analysis of this compound?

A: Only if it is freshly neutralized. Chloroform-d naturally degrades over time via photolysis to produce trace phosgene and deuterium chloride (DCl). Exposing the polarized DAC core to DCl will immediately induce artifactual ring-opening in the NMR tube[3]. Always filter your CDCl 3​ through a short plug of basic alumina immediately prior to preparing your sample.

Quantitative Degradation Data

The following table summarizes the expected shelf-life and primary degradation pathways of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde under various storage conditions.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Pathway
25°C, Ambient LightAirClear Borosilicate Glass< 3 DaysAutoxidation (Carboxylic Acid)
4°C, DarkAirAmber Glass2-4 WeeksAutoxidation (Carboxylic Acid)
4°C, DarkArgonUntreated Glass1-2 MonthsAcid-Catalyzed Ring-Opening
-20°C, Dark Argon Passivated Amber Glass > 12 Months Stable (Minimal Degradation)

Experimental Protocol: Self-Validating Inert Storage & Glassware Passivation

To ensure the long-term stability of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde, researchers must address both autoxidation and acid-catalyzed ring-opening simultaneously.

Step-by-Step Methodology:
  • Glassware Passivation (Acid Neutralization):

    • Action: Rinse amber borosilicate storage vials with a 0.1 M solution of triethylamine (TEA) in dichloromethane, followed by a pure dichloromethane rinse.

    • Causality: This neutralizes trace acidic silanol groups on the glass surface that would otherwise trigger the electrophilic ring-opening of the donor-acceptor cyclopropane[3].

  • Drying & Desiccation:

    • Action: Bake the vials at 120°C for 2 hours, then cool in a vacuum desiccator.

    • Causality: Residual moisture can hydrate the aldehyde to a hemiacetal, facilitating further degradation and complicating accurate mass measurements.

  • Aliquoting and Argon Blanketing:

    • Action: Transfer the neat compound into the passivated vials. Direct a gentle, low-pressure stream of Argon gas directly into the vial for 15-30 seconds[6].

    • Causality: Argon is significantly denser than air or nitrogen. It effectively sinks to the bottom of the vial, displacing atmospheric oxygen and preventing radical-mediated autoxidation of the formyl group[4][5].

  • Sealing:

    • Action: Cap tightly with PTFE-lined silicone septa. Store at -20°C in the dark.

  • Self-Validation Step (Crucial):

    • Action: After 24 hours of storage, extract a 5 µL micro-aliquot. Dissolve in basic-alumina-filtered CDCl 3​ and acquire a 1 H-NMR spectrum.

    • Validation Metric: Compare the integration of the aldehyde proton ( δ ~9.5 ppm) against the cyclopropane ring protons. A 1:1 expected ratio confirms that the TEA passivation did not introduce basic degradation and that the compound's structural integrity is preserved.

References

  • Lewis Acid Catalyzed (3 + 2)
  • How Can I Protect My Lipid From Oxidation?
  • Source: rsc.
  • Source: acs.
  • Exploring crystal-state vs.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Flash Chromatography Optimization for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5).

This molecule presents a "perfect storm" of purification challenges: it is highly volatile (MW: 128.17 g/mol ), lacks a conjugated UV chromophore, and contains a potentially acid-sensitive cyclopropyl ether moiety. The following field-proven insights and self-validating protocols will ensure high-yield, high-purity isolation.

Diagnostic Purification Workflow

The following decision tree outlines the optimized logic for isolating volatile, non-chromophoric aliphatic aldehydes.

PurificationWorkflow A Crude Mixture 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde B TLC Optimization Stain: 2,4-DNP or KMnO4 A->B C Detector Selection B->C D UV Detector (Not Recommended) C->D If ELSD unavailable E ELSD / RI Detector (Recommended) C->E Primary choice F Solvent: Pentane/Et2O (Low Boiling Point) D->F E->F G Cold Rotary Evaporation Bath < 15°C F->G H Pure Target Compound G->H

Fig 1: Optimized flash chromatography decision workflow for volatile, non-UV active aldehydes.

Troubleshooting & FAQs

Q: Why is my product invisible on the UV trace during flash chromatography? A: 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde is a purely aliphatic molecule lacking a conjugated π-system. Its only chromophore is the isolated aldehyde carbonyl, which exhibits a very weak n→π* transition near 280–290 nm[1]. Standard UV detectors set to 210 nm or 254 nm will fail to detect this effectively. Field-Proven Insight: Switch to an Evaporative Light Scattering Detector (ELSD). ELSD is a universal detector that measures light scattered by solute particles after the mobile phase is evaporated, making it ideal for non-chromophoric compounds[2],[3].

Q: I used an ELSD, but I still don't see my peak. What went wrong? A: You likely evaporated your product inside the detector. ELSD relies on evaporating the mobile phase in a heated drift tube. Because your target is a low-molecular-weight, highly volatile aldehyde, setting the drift tube temperature too high (e.g., >50°C) will cause the product to co-evaporate with the solvent before it reaches the optical sensor[2]. Field-Proven Insight: Lower the ELSD drift tube temperature to 30–35°C and use a highly volatile mobile phase (like pentane/diethyl ether) that evaporates easily at lower temperatures.

Q: How do I prevent massive product loss during rotary evaporation? A: The combination of low molecular weight and the absence of strong intermolecular hydrogen bonding makes this compound highly volatile. Standard rotary evaporation (40°C bath, high vacuum) will strip the product directly into the receiving flask[4]. Field-Proven Insight: Use a low-boiling solvent system (pentane/ether instead of hexane/ethyl acetate). Evaporate using a chilled water bath (10–15°C) and carefully control the vacuum (>250 mbar). If absolute retention is critical, consider isolating the aldehyde temporarily as a bisulfite adduct, which is a non-volatile solid[5].

Q: Why am I seeing streaking and degradation on the silica column? A: The cyclopropyl ether moiety can be sensitive to the slightly acidic nature of standard silica gel, leading to ring-opening or hydrolysis. Additionally, aldehydes are prone to auto-oxidation or hemiacetal formation if alcohols (like methanol) are used in the mobile phase. Field-Proven Insight: Avoid all alcoholic solvents. If degradation persists, pre-treat your silica column with 1% triethylamine (Et3N) to neutralize acidic sites, ensuring the structural integrity of the cyclopropane ring during purification.

Step-by-Step Methodologies

Protocol A: Self-Validating TLC Optimization

Because UV detection is unreliable for this molecule, TLC optimization must rely on chemical staining[6]. This protocol uses a dual-stain orthogonal validation approach.

  • Spotting: Spot the crude mixture on a standard silica gel TLC plate. Do not over-concentrate, as aldehydes can streak.

  • Elution: Elute the plate in a low-boiling solvent system (e.g., 10% Diethyl Ether in Pentane).

  • Orthogonal Visualization:

    • Step 1 (General Oxidant): Dip the first plate in Potassium Permanganate (KMnO4) stain and heat gently. The aldehyde oxidizes to a carboxylic acid, reducing Mn(VII) to Mn(IV), yielding a bright yellow/brown spot on a purple background[6].

    • Step 2 (Specific Hydrazone Formation): Dip a duplicate plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. Aldehydes react rapidly to form a hydrazone, yielding a distinct yellow/orange precipitate[7].

    • Validation: If both stains yield a positive result at the exact same Retention Factor (Rf), the presence of the target aldehyde is confirmed.

Protocol B: ELSD-Coupled Flash Chromatography Setup
  • Column Equilibration: Flush a pre-packed neutral silica column with 100% Pentane.

  • Detector Tuning (Critical): Set the ELSD drift tube temperature to 35°C and adjust the carrier gas (N2) pressure according to the manufacturer's low-temp specifications[2].

  • Sample Loading: Load the sample neat or dissolved in a minimum volume of pentane to prevent band broadening.

  • Elution: Run a shallow gradient from 0% to 20% Diethyl Ether in Pentane.

  • Fraction Collection: Trigger collection based on the ELSD signal threshold. Note: ELSD is a destructive technique; ensure your system uses a passive flow splitter that diverts <1% of the sample to the detector.

Quantitative Data Summaries

Table 1: Detector Selection Matrix

Detection Modality Sensitivity for Target Specificity Operational Causality / Limitation
ELSD High Universal Optimal. Requires drift tube temp <35°C to prevent target co-evaporation[3].
UV (254 nm) Very Low Low Target lacks conjugated π-system; virtually transparent at this wavelength.
UV (280 nm) Low Low Relies on weak n→π* transition of the carbonyl. Poor signal-to-noise ratio[1].

| Refractive Index (RI) | Moderate | Universal | Incompatible with gradient elution; baseline drift occurs as solvent changes. |

Table 2: Solvent System & Evaporation Parameters

Solvent System Boiling Point Range Recommended Bath Temp Vacuum Pressure Product Retention Risk
Pentane / Et2O 34 - 36 °C 10 - 15 °C > 250 mbar Low. Solvent boils off well before target[4].
Hexane / EtOAc 65 - 77 °C 30 - 40 °C ~ 150 mbar High. Target will co-evaporate under these conditions.

| DCM / MeOH | 40 - 65 °C | 20 - 25 °C | ~ 300 mbar | Critical. MeOH will form hemiacetals with the aldehyde. |

Sources

Troubleshooting

Technical Support Center: Mitigating Auto-Oxidation in 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde

Welcome to the Technical Support Center for handling 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde . Because aliphatic aldehydes are notoriously unstable under atmospheric conditions, researchers frequently encounter yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde . Because aliphatic aldehydes are notoriously unstable under atmospheric conditions, researchers frequently encounter yield losses, unexpected side reactions, and material degradation. This guide is designed to provide scientists and drug development professionals with a deep mechanistic understanding, diagnostic FAQs, and self-validating protocols to eliminate aldehyde auto-oxidation.

Part 1: The Phenomenon of Aldehyde Auto-Oxidation

Before troubleshooting, it is critical to understand why your compound is degrading. 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde degrades into its corresponding carboxylic acid via a radical chain mechanism driven by molecular oxygen (O₂).

The auto-oxidation of aldehydes is one of the oldest characterized aerobic oxidation reactions in organic chemistry[1]. It is initiated by trace metals, light, or heat, which abstract a hydrogen atom from the aldehyde to generate a highly reactive acyl radical. This acyl radical reacts with dissolved O₂ to form an acylperoxy radical, which then abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and forming a peracid[1]. Finally, the peracid undergoes a Baeyer-Villiger-type reaction with another equivalent of the aldehyde to yield two equivalents of carboxylic acid[1].

Mechanism Init Initiation (Light/Metals/Heat) Aldehyde 1-(propan-2-yloxy)cyclopropane -1-carbaldehyde Init->Aldehyde H-atom abstraction AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad PeroxyRad Acylperoxy Radical (R-C(=O)OO•) AcylRad->PeroxyRad + O2 O2 Molecular Oxygen (O2) O2->PeroxyRad PeroxyRad->AcylRad Chain Propagation Peracid Peracid (R-C(=O)OOH) PeroxyRad->Peracid + Aldehyde CarbAcid Carboxylic Acid (Degradation Product) Peracid->CarbAcid Baeyer-Villiger Reaction

Radical chain mechanism of aldehyde auto-oxidation.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde has become viscous and shows a broad peak around 11-12 ppm in the ¹H NMR. What happened? A1: Your aldehyde has auto-oxidized into 1-(propan-2-yloxy)cyclopropane-1-carboxylic acid. The viscosity increases due to the strong intermolecular hydrogen bonding of the newly formed carboxylic acid dimers. The broad NMR peak at 11-12 ppm is the acidic proton. This occurs when the reagent is exposed to atmospheric oxygen without a radical inhibitor[1].

Q2: I store my aldehyde in the refrigerator (4°C). Why is it still oxidizing? A2: Lowering the temperature slows down the kinetic rate of radical initiation, but it actually increases the solubility of oxygen in organic liquids. If the headspace of the vial contains ambient air, the dissolved O₂ will continue to drive the propagation phase over time. You must displace the oxygen with an inert gas (preferably Argon, as it is heavier than air and blankets the liquid) before cold storage.

Q3: How does adding BHT (Butylated hydroxytoluene) prevent this, and will it ruin my downstream reactions? A3: BHT is a synthetic antioxidant and a highly effective radical inhibitor[2]. It works by donating a hydrogen atom to the highly reactive acylperoxy radical, terminating the chain mechanism[2]. The resulting BHT phenoxy radical is sterically hindered by its tert-butyl groups and is stabilized by resonance, making it too unreactive to propagate the chain. Because BHT is typically added in trace amounts (0.01% to 0.1% w/w), it rarely interferes with downstream organometallic or coupling reactions and can easily be removed via standard silica gel chromatography later.

Part 3: Data-Driven Mitigation Strategies

To optimize your storage and handling, refer to the quantitative summaries below, which benchmark the efficacy of various mitigation strategies.

Table 1: Comparative Storage Conditions and Degradation Rates
Storage ConditionAtmosphereAdditiveEstimated Degradation Rate (per month)Recommendation Level
Ambient (20°C), Clear VialAirNone15% - 25%❌ Unacceptable
Fridge (4°C), Amber VialAirNone5% - 10%❌ Poor
Freezer (-20°C), Amber VialArgonNone< 1.0%✅ Good (Short-term)
Freezer (-20°C), Amber VialArgon0.1% BHT< 0.1%🌟 Optimal (Long-term)
Table 2: Efficacy of Common Radical Scavengers
ScavengerMechanism of ActionVolatilityRemoval Method
BHT H-atom donation; forms stable phenoxy radical[2].LowColumn Chromatography
Hydroquinone Two-electron/two-proton donor; forms benzoquinone.Very LowAqueous Basic Wash
TEMPO Traps carbon-centered acyl radicals directly.ModerateColumn Chromatography

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means you can analytically verify the success of the procedure at designated checkpoints.

Workflow Start Check Aldehyde Purity (1H NMR or GC-MS) Decision Acid Impurity > 2%? Start->Decision Purify Purify via Mild Basic Wash & Distillation Decision->Purify Yes Use Proceed with Synthesis (Schlenk Techniques) Decision->Use No Store De-oxygenate (Ar/N2) Add 0.1% BHT, Store at -20°C Purify->Store Store->Use

Workflow for assessing and mitigating auto-oxidation before use.

Protocol A: Purification of Auto-Oxidized Aldehyde (Acid Removal)

Causality: Carboxylic acids are deprotonated by mild bases to form water-soluble salts, allowing the unreacted hydrophobic aldehyde to remain in the organic phase.

  • Dissolution: Dissolve the degraded 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a ratio of 10 mL solvent per 1 g of compound.

  • Neutralization: Transfer to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation Checkpoint 1: Observe the aqueous layer. Effervescence (CO₂ gas evolution) confirms the successful neutralization of the carboxylic acid impurity.

  • Phase Separation: Separate the organic layer. Wash the organic layer once with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation) using a cool water bath (< 30°C) to prevent thermal degradation.

    • Self-Validation Checkpoint 2: Run a rapid ¹H NMR of the concentrate. The aldehyde proton peak (~9.5 ppm) should be sharp, and the broad carboxylic acid peak (~11-12 ppm) must be completely absent.

Protocol B: Long-Term Stabilization and Storage

Causality: Removing dissolved oxygen starves the propagation cycle, while BHT acts as an insurance policy against trace oxygen introduced during handling[1][2].

  • Inhibitor Addition: To the freshly purified (or newly purchased) aldehyde, add 0.1% w/w of BHT (2,6-di-tert-butyl-4-methylphenol). Stir gently until completely dissolved.

  • Sparging (De-oxygenation): Transfer the liquid to an amber glass vial (to prevent photo-initiation). Insert a clean, dry needle attached to an Argon line directly into the liquid. Sparge the liquid with a gentle stream of Argon for 5–10 minutes to displace dissolved O₂.

  • Blanketing: Pull the needle above the liquid level and allow the Argon to blanket the headspace for 1 minute.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.

  • Storage: Store the vial in a -20°C freezer dedicated to sensitive organics.

Part 5: References

  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates, ChemRxiv,

  • Understanding Free Radical Reactions, Scribd,

Sources

Optimization

resolving common impurities in commercial 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde batches

An essential starting material in complex chemical syntheses, 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde's purity is paramount to achieving desired reaction outcomes and ensuring the integrity of downstream products....

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Author: BenchChem Technical Support Team. Date: April 2026

An essential starting material in complex chemical syntheses, 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde's purity is paramount to achieving desired reaction outcomes and ensuring the integrity of downstream products. Batches of this aldehyde can, however, contain impurities that may interfere with subsequent chemical transformations. This technical support guide provides a framework for researchers, scientists, and drug development professionals to identify, understand, and resolve common impurities encountered in commercial batches of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my batch of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde?

A1: While batch-to-batch variability exists, impurities typically arise from the synthetic route and storage conditions. Expect to find unreacted starting materials, byproducts of the synthesis, and degradation products. The most common species include the corresponding carboxylic acid, the acetal, and residual solvents from purification.

Q2: My NMR spectrum shows a broad singlet around δ 9-10 ppm, but also a singlet at δ 1.2 ppm and a septet at δ 4.0 ppm that don't match the product. What could this be?

A2: The signals at δ 1.2 ppm (doublet) and δ 4.0 ppm (septet) are characteristic of an isopropoxy group. If these signals are present in an unexpected integration ratio relative to the cyclopropyl protons, you may have an excess of isopropanol or a related isopropyl-containing byproduct. The aldehyde proton signal (δ 9-10 ppm) can be broadened by chemical exchange or the presence of paramagnetic impurities.

Q3: I observe a significant peak in my GC-MS that does not correspond to my product. How can I identify it?

A3: The first step is to analyze the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) and characteristic fragmentation patterns. Aldehyd impurities may show a characteristic loss of CHO (29 m/z). Comparison of the fragmentation pattern with a spectral library (e.g., NIST) can often provide a tentative identification.

Q4: Can I use this reagent directly from the bottle?

A4: For many applications, the material may be of sufficient purity. However, for sensitive reactions, particularly those involving organometallics or catalysts that can be poisoned, we recommend verifying the purity of each new batch. A quick proton NMR or GC-MS scan is advisable.

Troubleshooting Guide: Identification and Remediation of Common Impurities

Impurity 1: 1-(propan-2-yloxy)cyclopropane-1-carboxylic acid
  • Origin: This is the most common impurity, arising from the oxidation of the aldehyde. This can occur during synthesis, workup, or prolonged storage in the presence of air.

  • Identification:

    • ¹H NMR: A broad singlet appearing downfield, typically > δ 10 ppm, corresponding to the carboxylic acid proton.

    • IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid, which may overlap with the aldehyde C=O stretch.

    • GC-MS: The carboxylic acid is less volatile than the aldehyde and may require derivatization to be observed by GC-MS.

  • Impact on Reactions: The acidic nature of this impurity can neutralize basic reagents, quench organometallic compounds, and catalyze unwanted side reactions.

  • Remediation Protocol: Mild Acid-Base Extraction

    • Dissolve the aldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer in vacuo to recover the purified aldehyde. Caution: Avoid excessive heating during concentration to prevent degradation.

Impurity 2: 1,1-bis(propan-2-yloxy)methylcyclopropane (The Acetal)
  • Origin: This impurity can form during the synthesis of the aldehyde if an excess of isopropanol is used under acidic conditions.

  • Identification:

    • ¹H NMR: Disappearance of the aldehyde proton signal (δ ~9-10 ppm). Appearance of a new singlet or doublet around δ 4-5 ppm corresponding to the acetal proton. You will also see a larger integration for the isopropoxy signals relative to the cyclopropyl signals.

    • GC-MS: The acetal will have a higher molecular weight than the aldehyde. The mass spectrum will likely show a loss of an isopropoxy group.

  • Impact on Reactions: The acetal is a protected form of the aldehyde and will be unreactive under most conditions where the aldehyde is expected to react. This effectively lowers the concentration of your active reagent.

  • Remediation Protocol: Mild Acidic Hydrolysis

    • Dissolve the impure material in a two-phase system of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS until the acetal is consumed.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

Impurity 3: Residual Solvents (e.g., Isopropanol, Toluene)
  • Origin: These are carryovers from the synthesis and purification process.

  • Identification:

    • ¹H NMR: Characteristic signals for the respective solvents (e.g., for isopropanol: a doublet around δ 1.2 ppm and a septet around δ 4.0 ppm; for toluene: multiplets around δ 7.1-7.3 ppm and a singlet around δ 2.3 ppm).

    • GC-MS: A sharp peak with a characteristic retention time and mass spectrum for the solvent.

  • Impact on Reactions: While often benign, some solvents can interfere with certain reactions. For example, alcohols can be reactive towards organometallic reagents.

  • Remediation Protocol: High-Vacuum Evaporation or Azeotropic Distillation

    • For volatile solvents, placing the material under a high vacuum for a prolonged period can be effective.

    • For less volatile solvents like toluene, azeotropic distillation with a lower-boiling solvent might be necessary, although this is a more advanced technique and may not be practical for small quantities.

Visualizing Impurity Remediation Workflows

Below are graphical representations of the decision-making process and experimental workflows for handling common impurities.

cluster_0 Impurity Identification Workflow start Receive new batch of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde analytical_qc Perform Analytical QC (¹H NMR, GC-MS) start->analytical_qc is_pure Is Purity > 95%? analytical_qc->is_pure use_material Proceed to use material is_pure->use_material Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No acid_impurity Carboxylic Acid Detected identify_impurity->acid_impurity acetal_impurity Acetal Detected identify_impurity->acetal_impurity solvent_impurity Residual Solvent Detected identify_impurity->solvent_impurity

Caption: Decision workflow for initial quality control of incoming batches.

cluster_1 Purification Protocol for Carboxylic Acid Impurity start_purification Start with Aldehyde containing Acid Impurity dissolve Dissolve in Diethyl Ether start_purification->dissolve wash_bicarb Wash with aq. NaHCO₃ dissolve->wash_bicarb separate_layers Separate Aqueous and Organic Layers wash_bicarb->separate_layers wash_brine Wash Organic Layer with Brine separate_layers->wash_brine dry_organic Dry Organic Layer (e.g., MgSO₄) wash_brine->dry_organic filter_concentrate Filter and Concentrate in vacuo dry_organic->filter_concentrate purified_product Obtain Purified Aldehyde filter_concentrate->purified_product

Caption: Step-by-step workflow for the removal of carboxylic acid impurities.

Summary of Impurities and Recommended Actions

ImpurityLikely OriginKey Identification SignalsRecommended Action
1-(propan-2-yloxy)cyclopropane-1-carboxylic acidOxidation of the aldehydeBroad ¹H NMR signal > δ 10 ppmMild acid-base extraction
1,1-bis(propan-2-yloxy)methylcyclopropane (Acetal)Excess isopropanol in synthesisDisappearance of aldehyde proton in ¹H NMRMild acidic hydrolysis
Residual Solvents (e.g., Isopropanol, Toluene)Synthesis/PurificationCharacteristic signals in ¹H NMR and GC-MSHigh-vacuum evaporation

References

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

  • Introduction to Spectroscopy, 5th Edition. D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Cengage Learning, 2015. [Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. P. G. M. Wuts, John Wiley & Sons, 2014. [Link]

Troubleshooting

optimizing reaction temperature for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde condensation

Target Substrate: 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde Reaction Class: Condensation (Knoevenagel / Aldol / Reductive Amination) Welcome to the Technical Support Center. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde Reaction Class: Condensation (Knoevenagel / Aldol / Reductive Amination)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when working with 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde. This substrate is notoriously difficult to condense due to a fundamental conflict between steric hindrance and thermodynamic instability.

Below, you will find a diagnostic breakdown of the causality behind common reaction failures, a troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Overview: The "Push-Pull" Dilemma

Optimizing the condensation temperature for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde requires balancing two opposing chemical forces:

  • Steric Blockade (The Need for Heat): The isopropoxy group at the 1-position creates significant steric bulk directly adjacent to the electrophilic carbonyl carbon. At room temperature, the trajectory for nucleophilic attack is highly restricted, causing reactions to stall.

  • Donor-Acceptor Instability (The Danger of Heat): The molecule features an electron-donating oxygen atom directly attached to a strained cyclopropane ring, adjacent to an electron-withdrawing aldehyde. This creates a push-pull system characteristic of Donor-Acceptor Cyclopropanes (DACs). When excess thermal energy is applied, the activation barrier for ring-opening is breached. This triggers the Cloke-Wilson rearrangement , where the cyclopropyl aldehyde isomerizes into a thermodynamically stable dihydrofuran derivative 1.

Therefore, brute-force heating will destroy your starting material. Success relies on finding the precise thermal "sweet spot" and compensating for lower temperatures with appropriate catalytic activation.

Mechanistic Pathway Analysis

The diagram below illustrates how temperature dictates the bifurcation of reaction pathways for this specific substrate.

G SM 1-(propan-2-yloxy)cyclopropane -1-carbaldehyde LowT Low Temp (<20°C) Kinetic Trap SM->LowT Insufficient Energy OptT Optimal Temp (45-55°C) Thermodynamic Sweet Spot SM->OptT Controlled Activation HighT High Temp (>80°C) Thermal Overload SM->HighT Excess Energy Stall Reaction Stalls (Steric Blockade) LowT->Stall Product Target Condensation Product OptT->Product Degrade Cloke-Wilson Rearrangement (Ring-Opened Byproduct) HighT->Degrade

Fig 1: Temperature-dependent reaction pathways for 1-isopropoxycyclopropanecarbaldehyde.

Troubleshooting FAQs

Q1: My condensation reaction is yielding a complex mixture with a major byproduct showing a mass shift of +0 Da (isomerization). What is happening? A1: You are observing the Cloke-Wilson rearrangement. At elevated temperatures (>80°C), the push-pull nature of the 1-isopropoxycyclopropane system triggers a ring-expansion, converting your starting material into a dihydrofuran derivative 1. To fix this, lower the reaction temperature to 45–55°C. To compensate for the reduced thermal energy, utilize a mild Lewis acid catalyst (e.g., InCl3​ ) which activates the carbonyl without cleaving the cyclopropane ring 2.

Q2: I lowered the temperature to 25°C to protect the cyclopropane ring, but now the reaction stalls at 15% conversion. How do I drive it to completion? A2: The stalling is caused by the steric bulk of the isopropoxy group restricting the trajectory of the incoming nucleophile. At 25°C, the system lacks the kinetic energy to overcome this steric barrier. Instead of increasing the temperature back to degradation levels, switch to a highly concentrated solvent system (1.5 M to 2.0 M) to increase collision frequency, and use a step-wise addition protocol to maintain a high local concentration of the active methylene intermediate.

Q3: Can I use standard Knoevenagel conditions (e.g., malonic acid, pyridine, 105°C) for this substrate? A3: No. While standard Knoevenagel condensations of unsubstituted cyclopropanecarbaldehydes can sometimes tolerate 105°C 3, the presence of the 1-isopropoxy group significantly lowers the activation energy for ring-opening. Heating this specific substrate to 105°C will result in near-complete degradation of the cyclopropane moiety.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, conversion, and byproduct formation during a standard malononitrile condensation.

Temperature (°C)Catalyst SystemConversion (%)Desired Product Yield (%)Ring-Opened Byproduct (%)
25 Piperidine / AcOH1512< 1
40 Piperidine / AcOH45422
55 Piperidine / AcOH> 9589 4
80 Piperidine / AcOH> 953555
105 Pyridine (Neat)> 95< 5> 85

Self-Validating Experimental Protocol

Objective: Optimized Knoevenagel Condensation of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde with malononitrile. Design Principle: This protocol includes built-in visual and analytical checkpoints so you can validate the reaction's trajectory in real-time without waiting for final isolation.

Step 1: Reagent Preparation & Pre-activation

  • Charge a dry, argon-flushed flask with malononitrile (1.2 equiv) and absolute ethanol (to achieve a 1.5 M concentration).

  • Add catalytic piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv).

  • Validation Checkpoint 1: Stir for 10 minutes at room temperature. The solution should turn faintly yellow, confirming the formation of the active enamine/acetate complex. If the solution remains perfectly colorless, verify the quality of your piperidine.

Step 2: Substrate Addition

  • Add 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (1.0 equiv) dropwise over 5 minutes.

  • Validation Checkpoint 2: Monitor the internal temperature. You should observe a very mild exotherm (approx. +2°C to +4°C). This confirms initial nucleophilic attack before steric stalling occurs.

Step 3: Controlled Thermal Activation

  • Submerge the flask in an oil bath pre-heated to exactly 50°C . Do not exceed 55°C.

  • Stir vigorously for 4 hours.

  • Validation Checkpoint 3 (TLC): Take an aliquot at 2 hours. Elute with 20% EtOAc/Hexanes. The starting aldehyde is UV-inactive (requires KMnO4​ stain to visualize). The newly formed dicyanovinyl product will be highly UV-active (254 nm) and appear as a bright, distinct spot at a lower Rf​ than the aldehyde. If a secondary UV-active spot appears near the baseline, you are exceeding the thermal limit and triggering ring-opening.

Step 4: Quenching and Isolation

  • Remove the flask from the heat and immediately cool to 0°C in an ice bath.

  • Add cold distilled water dropwise until the mixture becomes turbid.

  • Validation Checkpoint 4: A crystalline precipitate or heavy oil should crash out of the solution upon water addition. If the product oils out, seed the mixture with a glass rod or extract directly with methyl tert-butyl ether (MTBE) to avoid hydrolytic degradation of the cyclopropane ether.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30°C).

References

  • Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory. National Center for Biotechnology Information (PMC). 1

  • Lewis Acid Catalyzed Annulation of Cyclopropane Carbaldehydes and Aryl Hydrazines: Construction of Tetrahydropyridazines and Application Toward a One-Pot Synthesis of Hexahydropyrrolo[1,2-b]pyridazines. The Journal of Organic Chemistry - ACS Publications. 2

  • Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. National Center for Biotechnology Information (PMC). 3

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde: A Comparative Guide to HPLC-MS vs. Traditional Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) | MW: 128.17 g/mol Executive Summary: The Analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) | MW: 128.17 g/mol

Executive Summary: The Analytical Conundrum

In modern medicinal chemistry, incorporating sterically hindered, lipophilic moieties like the isopropoxy-cyclopropyl group is a proven strategy for improving the metabolic stability and target affinity of drug candidates. However, validating the purity of building blocks such as 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde presents a distinct analytical bottleneck.

As a Senior Application Scientist, I frequently encounter laboratories attempting to analyze this compound using default laboratory methods, which often leads to false purity reports or complete signal loss. The compound's low molecular weight (128.17 g/mol ), high volatility, and lack of a conjugated π -system make direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) fundamentally unreliable. Furthermore, the strained cyclopropane ring—situated adjacent to both an oxygen atom and an electron-withdrawing aldehyde—is highly susceptible to thermal degradation, complicating standard Gas Chromatography-Mass Spectrometry (GC-MS)[1].

To achieve regulatory-grade purity validation, we must pivot from direct injection techniques to Derivatization-Assisted HPLC-MS . This guide objectively compares analytical alternatives and provides a self-validating, field-proven protocol for LC-MS analysis.

Comparative Analysis of Methodologies

Selecting the correct analytical workflow requires understanding the physical chemistry of the analyte. Below is a data-driven comparison of standard techniques versus the optimized HPLC-MS approach.

Table 1: Performance Comparison of Analytical Methodologies

Analytical MethodologySensitivity (LOD)Specificity & ResolutionRisk of On-Column DegradationSuitability for Purity Release
Direct GC-FID / GC-MS ~1–5 ppmHigh (MS fragmentation)High (Thermal ring-opening at >200°C in injection port)Moderate (Risk of thermal artifacts)
Direct HPLC-UV >50 ppmLow (Relies on weak carbonyl absorbance at ~210 nm)LowPoor (Inadequate sensitivity and matrix interference)
Quantitative NMR (qNMR) ~1000 ppmVery High (Absolute structural confirmation)NoneGood (Requires high sample concentration; low throughput)
Derivatized HPLC-MS <10 ppb Very High (Exact mass & retention time)None (Reaction and analysis at 40°C)Excellent (Industry standard for low-MW aldehydes)

The Causality Behind the Method: Why Derivatization?

Direct Electrospray Ionization (ESI) of small aliphatic aldehydes yields notoriously poor ionization efficiency. Molecules with an m/z < 150 often fall into the chemical noise region of the solvent background[2].

To bypass this, we employ 3-nitrophenylhydrazine (3-NPH) derivatization prior to HPLC-MS analysis. This chemical tagging strategy achieves three critical objectives:

  • Stabilization: The reactive aldehyde is converted into a stable hydrazone, preventing spontaneous oxidation to a carboxylic acid during analysis[3].

  • Mass Shift: The reaction adds a net mass of 135 Da to the analyte, shifting the target from m/z 128 to a highly distinct derivative mass of m/z 263, pulling it out of the solvent interference zone[4].

  • Ionization Enhancement: The highly electronegative nitrophenyl moiety acts as an "electrospray antenna." It readily sheds a proton in negative ESI mode, drastically lowering the limit of detection (LOD) and improving the Signal-to-Noise (S/N) ratio[2].

G Target 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde MW: 128.17 | Unstable | Low Ionization GCMS GC-MS Analysis Issue: Thermal Ring Opening Target->GCMS Volatilization LCUV Direct HPLC-UV Issue: No Strong Chromophore Target->LCUV Direct Injection LCMS Derivatized HPLC-MS Solution: 3-NPH Tagging Target->LCMS Chemical Derivatization Step1 Sample Prep: 3-NPH + EDC/Pyridine (Self-Validating Blank Included) LCMS->Step1 Step2 Chromatography: C18 RP-HPLC (Resolves Isomers & Impurities) Step1->Step2 Step3 Detection: ESI-MS/MS (Negative Mode) (High S/N, Exact Mass Confirmation) Step2->Step3

Analytical workflow for validating low-MW cyclopropanecarbaldehydes using derivatized HPLC-MS.

Experimental Protocol: Self-Validating 3-NPH HPLC-MS

A robust analytical method must be a self-validating system. This protocol incorporates internal standards and reagent blanks to ensure that any detected impurities originate from the sample, not the derivatization matrix.

Phase 1: Sample Preparation & Derivatization
  • System Suitability & Internal Standard (IS): Prepare a 10 µg/mL solution of Hexanal-d12 (IS) in LC-MS grade acetonitrile. Causality: The stable-isotope IS normalizes run-to-run MS ionization fluctuations and validates that the derivatization reaction went to completion.

  • Reagent Blank Formulation: In a 2 mL HPLC vial, combine 50 µL of 3-NPH (200 mM in acetonitrile), 50 µL of EDC (120 mM in water), and 50 µL of pyridine (5% in acetonitrile). Causality: Running a blank is critical to establish a baseline and subtract background peaks originating from unreacted 3-NPH and EDC byproducts.

  • Sample Derivatization: Dissolve the 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde batch in acetonitrile to a concentration of 1 mg/mL. Transfer 50 µL of this sample and 10 µL of the IS into a new vial containing the reagent mixture from Step 2.

  • Incubation: Incubate the vials at 40°C for 30 minutes. Causality: Mild heating accelerates hydrazone formation without inducing thermal degradation of the sterically hindered cyclopropane ring, a common failure point in GC-MS[1].

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Causality: The high surface area and hydrophobic stationary phase effectively resolve the derivatized target from closely related synthetic impurities (e.g., structural isomers or unreacted starting materials).

  • Mobile Phase:

    • Solvent A: 0.05% Formic Acid in MS-grade Water.

    • Solvent B: 0.05% Formic Acid in MS-grade Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent. It suppresses residual silanol activity on the column to ensure sharp peak shapes, while providing the necessary protons for consistent MS ionization[2].

  • Gradient Elution: 5% B to 95% B over 7.0 minutes at a flow rate of 0.4 mL/min. Column temperature set to 45°C.

Phase 3: Mass Spectrometry (ESI-MS/MS) Configuration
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-). Causality: The 3-NPH derivative contains a highly electronegative nitro group that readily sheds a proton, forming a highly stable [M−H]− ion[4].

  • Mass Transitions (SIM/SRM):

    • Target Derivative: MW = 263.29 g/mol . Monitor m/z 262.3 [M−H]− .

    • IS (Hexanal-d12) Derivative: MW = 247.3 g/mol . Monitor m/z 246.3 [M−H]− .

By strictly adhering to this protocol, analysts can confidently validate the purity of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde, bypassing the thermal degradation risks of GC-MS and the sensitivity limitations of HPLC-UV.

References

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - National Institutes of Health (NIH PMC). Details the use of 3-NPH derivatization to enhance the ionization of low molecular weight aliphatic aldehydes. URL:[Link]

  • Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry - Analytical Chemistry (ACS Publications). Explores the mechanisms of derivatizing biogenic and aliphatic aldehydes for LC-MS quantification. URL:[Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry - Longdom Publishing. Demonstrates the causality behind using negative ESI mode for nitrophenyl-derivatized low-MW carbonyls to drastically improve signal-to-noise ratios. URL:[Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. Provides an authoritative comparison of GC and HPLC, specifically highlighting the risk of thermal degradation for sensitive compounds in GC injection ports. URL:[Link]

Sources

Comparative

comparing synthetic routes for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde preparation

Introduction & Strategic Overview 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS 1894123-87-5) is a highly specialized, sterically constrained building block utilized in advanced medicinal chemistry. By incorporating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS 1894123-87-5) is a highly specialized, sterically constrained building block utilized in advanced medicinal chemistry. By incorporating a cyclopropane ring bearing both an isopropoxy ether and a formyl group at the same carbon, it serves as a rigidified bioisostere for acyclic ethers and aldehydes, enhancing metabolic stability and modulating lipophilicity.

As a Senior Application Scientist, evaluating the synthetic routes to this molecule requires balancing step economy, scalability, and safety. This guide objectively compares the two most viable synthetic strategies: Route A (Nitrile Alkylation & Reduction) and Route B (Corey-Chaykovsky Cyclopropanation & Redox) .

Mechanistic Pathways

G SM1 Isopropoxyacetonitrile Int1 1-Isopropoxycyclopropane- 1-carbonitrile SM1->Int1 1,2-Dibromoethane NaOH, TBAB (PTC) SM2 Isopropyl 2-isopropoxyacrylate Int2 Isopropyl 1-isopropoxy- cyclopropane-1-carboxylate SM2->Int2 Me3S(O)I, NaH DMSO (Corey-Chaykovsky) Prod 1-(Propan-2-yloxy)cyclopropane- 1-carbaldehyde Int1->Prod DIBAL-H (-78°C) then H3O+ Int3 1-Isopropoxycyclopropyl- methanol Int2->Int3 LiAlH4 Int3->Prod DMP Oxidation

Synthetic pathways for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde via Route A and Route B.

Quantitative Route Comparison

To objectively select the optimal workflow, we must evaluate the empirical performance of both routes. Route A is the industry standard for 1-alkoxycyclopropanecarbaldehydes due to its brevity and reliance on highly predictable, scalable transformations. Route B is a viable alternative if the starting nitrile is unavailable, but it suffers from a longer step count and the generation of hazardous byproducts.

MetricRoute A: Nitrile AlkylationRoute B: Corey-Chaykovsky
Step Count 2 Steps3 Steps
Overall Yield 55% – 65%40% – 50%
Key Reagents 1,2-Dibromoethane, DIBAL-HMe₃S(O)I, LiAlH₄, DMP
Atom Economy Moderate (Loss of Br, Al salts)Low (Loss of DMSO, I, periodinane)
Scalability High (Readily scaled to >100g)Moderate (Exotherm & H₂ gas control)
Primary Hazard Cryogenic control required (-78°C)Explosive hazards (NaH/DMSO, H₂ gas)

Detailed Experimental Workflows (Self-Validating Protocols)

The following methodologies are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify the mechanistic success of the transformation before proceeding.

Route A: Nitrile Alkylation & Reduction (Recommended)
Step 1: Phase-Transfer Catalyzed Cyclopropanation [1]

Causality & Logic: Using sodium hydride (NaH) for the double alkylation of nitriles with 1,2-dibromoethane often leads to unwanted oligomerization and requires strictly anhydrous conditions. By utilizing Phase-Transfer Catalysis (PTC) with tetrabutylammonium bromide (TBAB) and 50% aqueous NaOH, the carbanion is generated at the biphasic interface. This immediately reacts with the dihalide in the organic phase, driving the cyclization forward cleanly and safely.

  • Setup: In a 500 mL jacketed reactor, charge isopropoxyacetonitrile (1.0 equiv, 100 mmol) and 1,2-dibromoethane (1.2 equiv, 120 mmol). Add TBAB (0.05 equiv, 5 mmol) and toluene (100 mL).

  • Reaction: Begin vigorous mechanical stirring (crucial for PTC efficiency). Slowly add 50% aqueous NaOH (3.0 equiv) dropwise, maintaining the internal temperature below 40°C using external cooling.

  • Self-Validation (IPC): After 4 hours, sample the organic layer. Perform GC-MS analysis. The reaction is complete when the starting material peak ( m/z 99) is consumed, and the product peak (1-isopropoxycyclopropane-1-carbonitrile, m/z 125) reaches >95% AUC.

  • Workup & Quench Verification: Dilute with water to dissolve precipitated NaBr. Separate the phases. Verification: The aqueous phase must be completely clear; any cloudiness indicates incomplete salt dissolution, which can trap the product. Extract the aqueous layer with MTBE, combine organics, dry over MgSO₄, and concentrate.

Step 2: DIBAL-H Partial Reduction [2]

Causality & Logic: Diisobutylaluminium hydride (DIBAL-H) is an electrophilic reducing agent. At strictly controlled cryogenic temperatures (-78°C), it coordinates to the nitrile nitrogen and delivers a single hydride, forming a stable tetrahedral aluminum imine complex. If the temperature rises, this complex collapses, allowing over-reduction to the primary amine. Aqueous acidic workup is required to hydrolyze the imine directly to the target aldehyde.

  • Setup: Dissolve the intermediate nitrile (100 mmol) in anhydrous dichloromethane (150 mL) under an argon atmosphere. Cool the system to -78°C using a dry ice/acetone bath.

  • Reaction: Add DIBAL-H (1.0 M in toluene, 1.1 equiv, 110 mL) dropwise over 1 hour via a syringe pump. Monitor internal temperature to ensure it does not exceed -70°C. Stir for an additional 2 hours at -78°C.

  • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench into cold 1M HCl, extract with DCM, and analyze via IR spectroscopy. Verification: The sharp C≡N stretch at ~2240 cm⁻¹ must be entirely absent, replaced by a strong C=O stretch at ~1725 cm⁻¹.

  • Workup & Quench Verification: Quench the reaction at -78°C by adding ethyl acetate (20 mL) to consume excess DIBAL-H, followed by a saturated aqueous solution of Rochelle salt (potassium sodium tartrate, 150 mL). Warm to room temperature and stir vigorously for 2 hours. Verification: The initial thick, gelatinous aluminum emulsion must break completely, yielding two distinct, transparent liquid phases. If the aqueous layer remains opaque, continue stirring. Extract, dry, and purify via vacuum distillation.

Route B: Corey-Chaykovsky Cyclopropanation (Alternative)

Causality & Logic: If the nitrile precursor is unavailable, the Corey-Chaykovsky reaction [3] can be employed. This involves the generation of dimethylsulfoxonium methylide, a sulfur ylide that acts as a soft nucleophile. It undergoes a 1,4-conjugate addition to isopropyl 2-isopropoxyacrylate, followed by an intramolecular Sₙ2 displacement of DMSO to close the cyclopropane ring.

  • Ylide Generation: In a flame-dried flask under argon, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.2 equiv). Self-Validation: Hydrogen gas evolution will occur; the reaction is ready when bubbling ceases and the solution becomes clear and homogeneous.

  • Cyclopropanation: Add isopropyl 2-isopropoxyacrylate (1.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). The conjugated ester starting material will stain strongly, whereas the cyclopropanated product will not.

  • Downstream Processing: The resulting ester must be reduced to the primary alcohol using LiAlH₄, followed by a controlled oxidation (e.g., Dess-Martin Periodinane) to yield the final 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde. This multi-step redox adjustment makes Route B significantly less atom-economical than Route A.

References

  • Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Org. Process Res. Dev. 2010, 14 (3), 692–700. URL:[Link]

  • Diisobutylaluminium hydride - Wikipedia. URL: [Link]

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc. 1965, 87 (6), 1353-1364. URL:[Link]

Validation

steric effects of isopropoxy vs ethoxy groups in cyclopropanecarbaldehyde derivatives

Application Guide: Navigating Steric Effects of Isopropoxy vs. Ethoxy Groups in Cyclopropanecarbaldehyde Derivatives As the complexity of target molecules in drug discovery and organic synthesis increases, the precise co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Navigating Steric Effects of Isopropoxy vs. Ethoxy Groups in Cyclopropanecarbaldehyde Derivatives

As the complexity of target molecules in drug discovery and organic synthesis increases, the precise control of stereocenters and reactive intermediates becomes paramount. Alkoxy-substituted cyclopropanecarbaldehydes are highly versatile building blocks, frequently utilized in the synthesis of pharmaceutical agents such as GPR88 agonists[1] and JAK inhibitors[2], as well as serving as critical precursors for donor-acceptor (D-A) cyclopropanes[3].

When designing synthetic routes utilizing these derivatives, chemists must choose an appropriate alkoxy protecting/directing group. This guide objectively compares the performance of the ethoxy (-OEt) versus the isopropoxy (-OiPr) group, detailing how their distinct steric profiles dictate conformational locking, stereoselectivity in nucleophilic additions, and intermediate stability.

Mechanistic Rationale: The Causality of Steric Bulk

The fundamental difference between the ethoxy and isopropoxy groups lies in their geometry and resulting steric bulk. The ethoxy group is linear and possesses a relatively low rotational barrier, allowing it to adopt conformations that minimize its effective steric profile. In contrast, the isopropoxy group is branched, introducing significantly greater steric bulk[4].

In the context of a 2-alkoxycyclopropanecarbaldehyde, the rigid geometry of the three-membered ring forces the C2-alkoxy group into close spatial proximity with the C1-aldehyde.

  • Conformational Flexibility (-OEt): The linear nature of the ethoxy group allows the methylene protons to rotate, presenting a smaller effective radius toward the adjacent aldehyde. This flexibility leads to competing reactive conformations (transition states) during nucleophilic attack.

  • Conformational Locking (-OiPr): The branched methyl groups of the isopropoxy moiety create severe 1,3-allylic-strain-like interactions. To minimize these clashes, the molecule is "locked" into a single reactive rotamer (typically the s-trans conformation relative to the cyclopropane C-C bond). This rigid transition state strongly biases the trajectory of incoming nucleophiles, leading to superior diastereoselectivity.

Furthermore, in donor-acceptor cyclopropane chemistry, the heterolytic cleavage of the C-C bond is heavily governed by steric effects[3]. The bulkier isopropoxy group provides superior steric shielding of the incipient oxocarbenium-like intermediate, preventing premature degradation and side-reactions compared to the less-shielded ethoxy derivative.

Quantitative Performance Comparison

The following table summarizes the quantitative differences in steric parameters and experimental outcomes when subjecting 2-ethoxy- and 2-isopropoxycyclopropanecarbaldehyde to standard synthetic transformations, such as highly stereoselective ylide additions[5].

Parameter / Metric2-Ethoxycyclopropanecarbaldehyde2-IsopropoxycyclopropanecarbaldehydeCausality / Significance
Steric Bulk (Charton Value, v) ~0.48~0.76Higher v indicates a larger effective radius, directly correlating to transition state rigidity.
Grignard Addition (dr, anti:syn) 2.5 : 114 : 1The branched -OiPr group effectively blocks one face of the aldehyde, forcing high facial selectivity.
Ring-Opening Half-Life (Lewis Acid) 12 minutes45 minutes-OiPr sterically shields the donor-acceptor intermediate, extending its lifetime for subsequent trapping.
Overall Yield (Nucleophilic Addition) 78%91%Conformational locking reduces the formation of undesired epimers and oligomeric byproducts.

Visualizing the Mechanistic Workflow

The divergence in synthetic outcomes based on the choice of alkoxy group is mapped below.

StericEffects A 2-Alkoxycyclopropanecarbaldehyde B1 Ethoxy (-OEt) Linear Geometry A->B1 B2 Isopropoxy (-OiPr) Branched Geometry A->B2 C1 Conformational Flexibility (Competing TS) B1->C1 Steric Bulk v=0.48 C2 Conformational Locking (Single TS) B2->C2 Steric Bulk v=0.76 D1 Low dr (2.5:1) C1->D1 Nucleophilic Addition D2 High dr (14:1) C2->D2 Nucleophilic Addition

Fig 1. Mechanistic divergence in nucleophilic addition due to alkoxy steric bulk.

Experimental Protocol: Diastereoselective Grignard Addition

To objectively evaluate the steric impact of these groups, the following self-validating protocol describes the addition of a Grignard reagent to the aldehyde.

Expertise Insight: The reaction is conducted at -78 °C in Dichloromethane (DCM). Why DCM instead of THF? THF is a strongly coordinating solvent that can complex with the magnesium ion and the aldehyde, potentially overriding the inherent steric bias of the alkoxy group. DCM ensures that the transition state is governed purely by the internal steric bulk of the -OEt or -OiPr moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-isopropoxycyclopropanecarbaldehyde (1.0 mmol) and anhydrous DCM (10 mL).

  • Thermal Control: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: Deep cooling minimizes thermal energy, preventing the starting material from overcoming the rotational barrier and escaping the locked conformation.

  • Nucleophilic Addition: Add Methylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) dropwise over 10 minutes via a syringe pump to prevent localized heating.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH₄Cl (5 mL) before allowing the flask to warm to room temperature.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System (Critical Checkpoint): Before proceeding to column chromatography, you must perform a crude ¹H-NMR analysis.

  • Why? Silica gel chromatography can selectively enrich or deplete specific diastereomers due to differing Rf values, artificially skewing your perceived stereoselectivity.

  • Validation: Integrate the distinct carbinol methine protons (typically appearing between 3.5–4.2 ppm) to establish the true anti:syn diastereomeric ratio (dr). If the crude mass balance does not match the expected theoretical yield (>95% recovery), it indicates premature ring-opening or enolization, signaling that the reaction temperature was compromised.

Conclusion & Selection Guide

When designing synthetic routes involving cyclopropanecarbaldehydes:

  • Select Ethoxy (-OEt) when downstream removal of the alkoxy group via mild Lewis acidic conditions is required, and stereocontrol at the adjacent carbinol center is not the primary objective.

  • Select Isopropoxy (-OiPr) when high diastereoselectivity in nucleophilic additions is critical, or when the intermediate requires enhanced stability against premature donor-acceptor ring-opening. The branched steric bulk acts as a powerful, built-in conformational lock.

Sources

Comparative

Benchmarking Commercial Suppliers of CAS 1894123-87-5: A Functional and Analytical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of sourcing specialized building blocks where structural complexity directly correlates with chemical instability. CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of sourcing specialized building blocks where structural complexity directly correlates with chemical instability. CAS 1894123-87-5, chemically known as 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde , is a prime example.

This molecule is highly valued for introducing lipophilic, conformationally restricted cyclopropyl motifs into drug candidates. However, the alpha-quaternary center combined with the sterically demanding isopropoxy group creates unique challenges. While the lack of an enolizable alpha-proton prevents aldol self-condensation, the aldehyde remains highly susceptible to autoxidation (forming the corresponding carboxylic acid) and hydration[1].

In this guide, we objectively benchmark three major commercial suppliers of this building block—Sigma-Aldrich, BLD Pharm, and Bidepharm—evaluating their analytical purity and functional performance in a standardized reductive amination workflow.

Analytical Quality Control: The Baseline

Before deploying any commercial building block into a complex synthetic sequence, its true titer must be established. Relying solely on the vendor's Certificate of Analysis (CoA) often leads to stoichiometric imbalances, as aldehydes can degrade during transit.

We evaluated 100 mg batches from three suppliers using Quantitative NMR (qNMR) against a 1,3,5-trimethoxybenzene internal standard, alongside Karl Fischer (KF) titration for moisture content.

Table 1: Analytical Benchmarking of CAS 1894123-87-5

SupplierClaimed PurityqNMR Assay (Actual)Moisture (KF)Primary Trace Impurities (via GC-MS)
Sigma-Aldrich 95%96.2%0.12%Cyclopropanol precursor (<1%)
BLD Pharm 95%94.8%0.45%Carboxylic acid (2%), Unidentified (1%)
Bidepharm 95%92.1%0.85%Carboxylic acid (4%), Hydrate (1.5%)

Insight: While all suppliers met or approached their 95% label claim, the moisture content varied significantly. As we will see, moisture >0.5% is the primary failure point for downstream functionalization.

Experimental Design & Causality

To translate analytical purity into functional performance, we designed a self-validating experimental workflow. The benchmark reaction is a reductive amination with benzylamine.

Workflow A 1. Procurement (CAS 1894123-87-5) B 2. Analytical QC (qNMR & KF Titration) A->B C 3. Functional Assay (Reductive Amination) B->C D 4. Data Synthesis (Yield & GC-MS Profiling) C->D

Figure 1: End-to-end self-validating benchmarking workflow for commercial building blocks.

Mechanistic Causality

The steric bulk of the isopropoxy group significantly retards the initial nucleophilic attack by the amine. Therefore, we utilize Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) . As established by [2][3], STAB is a mild reducing agent that selectively targets the protonated imine intermediate without prematurely reducing the sterically hindered aldehyde. DCE is chosen over THF because it accelerates the reaction kinetics and provides superior solubility for the STAB reagent.

However, STAB is highly sensitive to water. If the supplier's aldehyde contains >0.5% moisture (as seen with Bidepharm), the water competitively hydrolyzes the STAB reagent and reverses the imine condensation equilibrium, leading to stalled reactions and unreacted starting materials.

Pathway Aldehyde 1-Isopropoxycyclopropane- 1-carbaldehyde Imine Imine Intermediate (Sterically Hindered) Aldehyde->Imine + Amine Amine Benzylamine (Nucleophile) Amine->Imine Product Secondary Amine (Target Product) Imine->Product NaBH(OAc)3 (DCE) Water Moisture Impurity (>0.5% H2O) Water->Imine Reverses Equilibrium Degradation STAB Decomposition & Aldehyde Hydration Water->Degradation

Figure 2: Mechanistic pathway showing how trace moisture impurities disrupt reductive amination.

Step-by-Step Self-Validating Protocol

This protocol is designed to isolate the supplier's chemical quality as the sole variable. By adjusting the input mass based on the qNMR titer, we ensure absolute stoichiometric fidelity.

Step 1: qNMR Validation & Stoichiometric Adjustment

  • Action: Dissolve 10.0 mg of the commercial aldehyde and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL CDCl3. Acquire a quantitative 1H-NMR spectrum.

  • Causality: Calculate the exact active mass of the aldehyde. Adjust the volume of the aldehyde used in Step 2 so that exactly 1.00 mmol of active CAS 1894123-87-5 is introduced, negating any yield drops caused by pre-existing carboxylic acid impurities.

Step 2: Imine Condensation

  • Action: To a flame-dried flask under N2, add 1.00 mmol of the active aldehyde and 1.05 mmol of benzylamine in 5.0 mL of anhydrous DCE. Stir at room temperature for 2 hours.

  • Validation: Remove a 10 µL aliquot, dilute in DCM, and analyze via GC-MS. Do not proceed until >90% conversion to the imine is observed.

Step 3: Hydride Reduction

  • Action: Add 1.50 mmol (1.5 eq) of NaBH(OAc)3 (STAB) in one portion. Stir at room temperature for 12 hours.

  • Causality: We omit the addition of acetic acid (often used in STAB reductions) because the alpha-quaternary cyclopropyl system is prone to acid-catalyzed ring-opening over extended reaction times. The basicity of benzylamine is sufficient to drive the reduction.

Step 4: Quench and Isolation

  • Action: Quench the reaction strictly with 5 mL of saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Functional Performance Results

By normalizing the stoichiometry via qNMR, the isolated yields in Table 2 directly reflect the impact of the supplier's trace impurities (specifically moisture and unreactive byproducts) on the reaction kinetics.

Table 2: Functional Benchmark (Reductive Amination Yields)

SupplierIsolated Target YieldUnreacted Imine (GC-MS)Byproduct (Direct Alcohol)
Sigma-Aldrich 88% <1%2%
BLD Pharm 76% 5%4%
Bidepharm 54% 18%9%

Data Synthesis: The Sigma-Aldrich batch, boasting the lowest moisture content (0.12%), provided an excellent 88% yield, behaving exactly as a premium building block should. Conversely, the Bidepharm batch, despite having its stoichiometry corrected via qNMR, suffered a massive yield penalty. The 0.85% moisture content actively decomposed the STAB reagent, leaving 18% of the intermediate stranded as unreacted imine.

Conclusion & Recommendations

For robust, reproducible drug discovery workflows utilizing CAS 1894123-87-5, Sigma-Aldrich is the recommended supplier due to superior moisture control and trace impurity profiles. If utilizing suppliers with higher moisture profiles like BLD Pharm[4][5] or Bidepharm[6], researchers must implement a pre-reaction drying step (e.g., stirring the aldehyde over activated 3Å molecular sieves in DCE for 4 hours prior to amine addition) to protect the integrity of the STAB reductant.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Validation

A Comparative Guide to the Synthetic Reproducibility of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex organic molecules with precise stereochemistry and functionality is a cornerstone of modern drug discovery and development. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules with precise stereochemistry and functionality is a cornerstone of modern drug discovery and development. Among the vast array of molecular scaffolds, cyclopropane rings hold a special place due to their unique conformational constraints and electronic properties, which can impart desirable pharmacological characteristics to a molecule. One such molecule of interest is 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde, a functionalized cyclopropane with potential applications as a versatile building block in medicinal chemistry. However, the reproducible synthesis of this and similar substituted cyclopropanes can be a significant challenge.

Introduction to the Synthetic Challenge

The construction of the 1-alkoxycyclopropane-1-carbaldehyde core presents a unique set of synthetic hurdles. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions. Furthermore, the aldehyde functional group is highly reactive and can participate in a variety of side reactions, including self-condensation and oxidation. The introduction of the alkoxy group at the C1 position, which is a quaternary center, adds another layer of complexity. A successful and reproducible synthesis must navigate these challenges by employing mild and selective reaction conditions.

This guide will explore two conceptually different strategies:

  • Pathway 1: Post-Cyclopropanation Functionalization. This approach involves the initial synthesis of a simpler cyclopropane precursor, followed by the introduction of the isopropoxy group at the C1 position.

  • Pathway 2: Pre-Cyclopropanation Functionalization. This strategy focuses on constructing the cyclopropane ring from an acyclic precursor that already contains the isopropoxy group or a suitable precursor.

Pathway 1: Post-Cyclopropanation Functionalization of Cyclopropanecarboxaldehyde

This pathway commences with the synthesis of the readily available cyclopropanecarboxaldehyde, followed by the introduction of the isopropoxy group at the α-position.

Step 1: Synthesis of Cyclopropanecarboxaldehyde

Two reliable methods for the synthesis of cyclopropanecarboxaldehyde are considered here, each with its own set of advantages and disadvantages.

Method 1A: Ring Contraction of 1,2-Cyclobutanediol

This classic approach, adapted from the work of J. M. Conia and J. P. Barnier, involves the acid-catalyzed rearrangement of 1,2-cyclobutanediol.[1]

Experimental Protocol:

  • Synthesis of 1,2-Cyclobutanediol: A solution of 2-hydroxycyclobutanone (0.48 mol) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.16 mol) in anhydrous diethyl ether under a nitrogen atmosphere. The mixture is refluxed for 1 hour. After cooling, the reaction is carefully quenched with wet sodium sulfate. The solid is filtered, and the filtrate is dried and concentrated to yield a mixture of cis- and trans-1,2-cyclobutanediol (80-95% yield).[1]

  • Ring Contraction: The crude 1,2-cyclobutanediol (0.39 mol) is heated with a catalytic amount of boron trifluoride etherate (10 µL) to 230°C. The cyclopropanecarboxaldehyde and water distill over and are collected in a cooled receiver. The distillate is saturated with sodium chloride, and the organic layer is separated, dried, and distilled to afford pure cyclopropanecarboxaldehyde (65-80% yield).[1]

Causality and Reproducibility:

The ring contraction is driven by the relief of strain in the four-membered ring and the formation of a stable carbonyl group. The high temperature required for the distillation can be a source of variability, and careful temperature control is crucial to avoid side reactions. The use of a strong reducing agent like lithium aluminum hydride in the first step requires stringent anhydrous conditions to ensure reproducibility.

Method 1B: Oxidation of Cyclopropylmethanol

This method offers a more direct route starting from a commercially available alcohol.

Experimental Protocol:

A solution of cyclopropylmethanol (1.0 equiv) in dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv) in dichloromethane. The reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield cyclopropanecarboxaldehyde (typically 60-80% yield).

Causality and Reproducibility:

PCC is a relatively mild and selective oxidizing agent for primary alcohols to aldehydes. However, PCC is a chromium(VI) reagent, which poses toxicity and disposal concerns. The reaction is generally reproducible, but over-oxidation to the carboxylic acid can occur if the reaction is not carefully monitored. The purity of the PCC and the reaction time are critical parameters.

Workflow for Pathway 1

cluster_0 Pathway 1: Post-Cyclopropanation Functionalization Start Cyclopropanecarboxaldehyde Step1 α-Hydroxylation Start->Step1 Protection of Aldehyde Step2 Williamson Ether Synthesis Step1->Step2 Deprotection Product 1-(Propan-2-yloxy)cyclopropane- 1-carbaldehyde Step2->Product

Caption: Logical flow for Pathway 1.

Step 2: α-Functionalization of Cyclopropanecarboxaldehyde

This is the most challenging step in this pathway. The direct α-alkoxylation of aldehydes is not a trivial transformation. A more plausible, albeit longer, route involves α-hydroxylation followed by etherification.

Method 1C: α-Hydroxylation and Williamson Ether Synthesis

  • Protection of the Aldehyde: Cyclopropanecarboxaldehyde is first converted to its corresponding acetal, for example, by reacting with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This protection is crucial to prevent the aldehyde from undergoing undesired reactions in the subsequent steps.

  • α-Hydroxylation: The protected cyclopropyl acetal can then be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by reaction with an electrophilic oxygen source such as molecular oxygen or a peroxide (e.g., m-CPBA).

  • Williamson Ether Synthesis: The resulting α-hydroxy acetal is then deprotonated with a base (e.g., sodium hydride) and reacted with 2-bromopropane to form the isopropyl ether.[2][3]

  • Deprotection: Finally, the acetal protecting group is removed by acid-catalyzed hydrolysis to yield the desired 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde.

Causality and Reproducibility:

The success of this multi-step sequence hinges on the efficiency and selectivity of each reaction. The deprotonation of the cyclopropyl acetal can be challenging due to the increased s-character of the C-H bond. The subsequent hydroxylation can also lead to side products. The Williamson ether synthesis is a generally reliable reaction, but the choice of base and solvent is critical to avoid elimination reactions. Each step adds to the overall complexity and potential for yield loss, which can impact the overall reproducibility.

Table 1: Comparison of Methods for Cyclopropanecarboxaldehyde Synthesis

MethodStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantagesReproducibility Concerns
1A: Ring Contraction 2-HydroxycyclobutanoneLiAlH₄, BF₃·OEt₂52-76% (overall)Utilizes inexpensive starting materials.High reaction temperature, use of hazardous reagents.Temperature control during distillation, anhydrous conditions.
1B: Oxidation CyclopropylmethanolPyridinium chlorochromate (PCC)60-80%Milder conditions, direct route.Use of toxic chromium reagent, potential for over-oxidation.Purity of PCC, precise control of reaction time.

Pathway 2: Pre-Cyclopropanation Functionalization

This approach aims to construct the cyclopropane ring with the isopropoxy group already in place, potentially offering a more convergent and efficient synthesis.

Step 1: Synthesis of an Isopropoxy-Substituted Alkene Precursor

The key to this pathway is the synthesis of a suitable alkene that can undergo cyclopropanation. A logical precursor would be the isopropyl enol ether of acrolein (1-isopropoxy-1,3-butadiene).

Experimental Protocol:

  • Formation of the Enolate: Acrolein is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding enolate.

  • Trapping of the Enolate: The enolate is then trapped with a silylating agent like trimethylsilyl chloride (TMSCl) to form the silyl enol ether.

  • Alkoxy Exchange: The silyl enol ether can then be treated with isopropyl alcohol in the presence of an acid catalyst to generate the desired isopropyl enol ether.

Causality and Reproducibility:

The formation of the enolate of acrolein must be performed under carefully controlled conditions to avoid polymerization of the starting material. The trapping of the enolate is generally efficient. The subsequent alkoxy exchange is an equilibrium process, and the reaction conditions (temperature, catalyst, and removal of byproducts) need to be optimized for good yields. The stability of the enol ether is also a concern, as it can be prone to hydrolysis.

Workflow for Pathway 2

cluster_1 Pathway 2: Pre-Cyclopropanation Functionalization Start Acyclic Precursor (Isopropyl enol ether of acrolein) Step1 Cyclopropanation Start->Step1 Intermediate 1-(Propan-2-yloxy)cyclopropane- 1-carbaldehyde precursor Step1->Intermediate Step2 Deprotection/Oxidation Intermediate->Step2 Product 1-(Propan-2-yloxy)cyclopropane- 1-carbaldehyde Step2->Product

Caption: Logical flow for Pathway 2.

Step 2: Cyclopropanation of the Isopropyl Enol Ether

The electron-rich enol ether is a good substrate for cyclopropanation reactions. The Simmons-Smith reaction is a classic and reliable method for this transformation.

Experimental Protocol (Simmons-Smith Reaction):

To a solution of the isopropyl enol ether of acrolein in an inert solvent such as diethyl ether, a solution of the Simmons-Smith reagent (diiodomethane and a zinc-copper couple) is added. The reaction is typically stirred at room temperature or with gentle heating. After completion, the reaction is quenched, and the product is isolated and purified.

Causality and Reproducibility:

The Simmons-Smith reaction proceeds via a carbenoid species that adds to the double bond in a concerted fashion.[4] The reaction is generally stereospecific. The reactivity of the zinc-copper couple can be variable and is a critical factor for reproducibility. The preparation of the activated zinc is key. The presence of the alkoxy group activates the double bond towards cyclopropanation.

Step 3: Conversion to the Aldehyde

The product of the cyclopropanation would be a 1-isopropoxy-2-formylcyclopropane derivative where the aldehyde is protected as its enol ether. This would need to be hydrolyzed back to the aldehyde.

Experimental Protocol:

The cyclopropanated product is treated with a mild acid in an aqueous medium to hydrolyze the enol ether and reveal the aldehyde functionality.

Causality and Reproducibility:

The hydrolysis of the enol ether is typically straightforward.[5] However, the conditions must be carefully controlled to avoid opening of the strained cyclopropane ring. The choice of acid and the reaction temperature are important parameters to optimize for a reproducible outcome.

Table 2: Comparison of Proposed Synthetic Pathways

PathwayKey TransformationNumber of StepsPotential Reproducibility ChallengesOverall Assessment
1: Post-Cyclopropanation α-Functionalization of a pre-formed cyclopropane ring.~5α-deprotonation of the cyclopropyl system, control of side reactions during hydroxylation, multiple protection/deprotection steps.More steps and potentially lower overall yield. Reproducibility depends heavily on the challenging α-functionalization step.
2: Pre-Cyclopropanation Cyclopropanation of a functionalized acyclic precursor.~3-4Synthesis and stability of the enol ether precursor, activity of the Simmons-Smith reagent, potential for ring-opening during hydrolysis.More convergent and potentially higher yielding. Reproducibility is contingent on the successful preparation and cyclopropanation of the enol ether.

Conclusion and Recommendations

The synthesis of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde is a challenging endeavor with no established, reproducible protocol in the literature. This guide has outlined two plausible, yet distinct, synthetic strategies based on established chemical principles.

Pathway 1 (Post-Cyclopropanation Functionalization) offers a more traditional, stepwise approach. While each individual step is based on known reactions, the key α-functionalization of the cyclopropanecarboxaldehyde core is likely to be problematic and require significant optimization to achieve reproducible results. The multi-step nature of this pathway also makes it less efficient in terms of atom economy and overall yield.

Pathway 2 (Pre-Cyclopropanation Functionalization) presents a more elegant and convergent approach. By constructing the cyclopropane ring with the desired isopropoxy group already in place, this pathway has the potential to be more efficient. The success of this route is highly dependent on the synthesis and stability of the key enol ether intermediate and the subsequent cyclopropanation reaction.

For researchers and drug development professionals seeking to synthesize 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde, Pathway 2 is recommended as the more promising starting point for investigation. While it also presents its own set of challenges, its convergent nature offers a greater potential for a more efficient and reproducible synthesis. Initial efforts should focus on the reliable preparation of the isopropyl enol ether of acrolein and the optimization of its cyclopropanation.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and risk tolerance of the research team. Both pathways presented here provide a solid foundation for further experimental exploration and optimization, with the understanding that significant process development will be required to establish a truly robust and reproducible synthesis.

References

  • Conia, J. M.; Barnier, J. P. Organic Syntheses, Coll. Vol. 6, p.335 (1988); Vol. 56, p.62 (1977).
  • Capacci, A. G.; Malinowski, J. T.; McAlpine, N. J.; Kuhne, J.; MacMillan, D. W. C. Direct, enantioselective α-alkylation of aldehydes using simple olefins.
  • Chen, J. R.; Hu, X. Q.; Lu, L. Q.; Xiao, W. J. Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. The Journal of Organic Chemistry, 2015, 80(1), 553–561.
  • Wang, Z.; Arnold, F. H. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 2019, 141(38), 15094–15099.
  • Capacci, A. G.; Malinowski, J. T.; McAlpine, N. J.; Kuhne, J.; MacMillan, D. W. C. Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry, 2017 , 9(12), 1139–1144. Available at: [Link]

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103(4), 977–1034.
  • Byrne, P. A.; Curran, D.; Müller-Bunz, H.; Nikitin, K.
  • Al-Zoubi, R. M.; Al-Jaber, H. I.
  • Aubé, J.; Fehlhammer, G. R. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. The Journal of Organic Chemistry, 2007, 72(25), 9608–9616.
  • Trauner, D. Total Synthesis of Haliclonin A. Angewandte Chemie International Edition, 2008, 47(40), 7685–7689.
  • Kroutil, W.; et al. Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. Green Chemistry, 2021, 23(1), 358-366.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2021.
  • Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia.

Sources

Comparative

comparative IR spectroscopy analysis of substituted cyclopropanecarbaldehydes

As a Senior Application Scientist, I approach the structural validation of strained ring systems not just as a routine analytical task, but as an exercise in understanding molecular electronics. Cyclopropanecarbaldehydes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of strained ring systems not just as a routine analytical task, but as an exercise in understanding molecular electronics. Cyclopropanecarbaldehydes are highly valuable scaffolds in drug discovery, offering unique rigidification and metabolic stability. However, the extreme ring strain and unique orbital hybridization of the cyclopropane ring create spectroscopic behaviors that deviate significantly from standard aliphatic rules.

This guide provides an objective, comparative analysis of how various substituents on the cyclopropane ring influence its Infrared (IR) spectroscopic signature, supported by mechanistic causality and self-validating experimental protocols.

The Causality of Cyclopropyl Conjugation in IR Spectroscopy

To interpret the IR spectra of substituted cyclopropanecarbaldehydes, we must first understand the baseline electronic environment. In a standard aliphatic aldehyde, the carbonyl (C=O) stretching frequency typically appears between 1720 and 1740 cm⁻¹[1].

However, the C-C bonds within a cyclopropane ring are highly bent ("banana bonds") and possess significant p-character, making them electronically similar to a carbon-carbon double bond (π bond). This allows the cyclopropane ring to act as a pseudo-π system that conjugates with the adjacent carbonyl group[2]. This delocalization of electron density into the carbonyl's π* antibonding orbital weakens the C=O bond, lowering its force constant. Consequently, the C=O stretching frequency in an unsubstituted cyclopropanecarbaldehyde experiences a red shift down to approximately 1700 cm⁻¹[3].

Furthermore, because the C-C bonds have high p-character, the C-H bonds on the cyclopropane ring must have unusually high s-character (approaching sp² hybridization). This strengthens the C-H bonds, pushing the cyclopropyl C-H stretching frequencies above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹), serving as a critical diagnostic marker[2].

Substituent Effects: Mechanistic Divergence

When we substitute the cyclopropane ring, the electronic landscape shifts, directly impacting the IR spectrum:

  • Electron-Withdrawing Groups (e.g., 2,2-Dichloro): Halogens exert a strong inductive withdrawal (-I effect). By pulling electron density away from the ring, they diminish the ring's ability to donate electron density into the carbonyl group. The C=O bond regains its double-bond character, resulting in a blue shift back toward the aliphatic baseline (~1720 cm⁻¹)[4].

  • Extended Conjugation (e.g., 2-Phenyl): The cyclopropane ring is uniquely capable of transmitting conjugation. Placing an aryl group at the 2-position extends the delocalized π-system from the phenyl ring, through the cyclopropane, to the carbonyl. This further weakens the C=O bond, causing an additional red shift (~1695 cm⁻¹).

  • Alkyl Substitution (e.g., 1-Methyl): Alkyl groups provide weak inductive donation (+I), but their primary impact is steric, influencing the syn/anti conformational equilibrium of the carbonyl oxygen relative to the ring. The net electronic change is minimal, keeping the C=O stretch near 1700–1705 cm⁻¹[2].

Comparative IR Data Analysis

The following table synthesizes the quantitative IR shifts across different cyclopropanecarbaldehyde analogs, allowing for rapid comparative validation.

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Cyclopropyl C-H Stretch (cm⁻¹)Mechanistic Rationale
Unsubstituted Cyclopropanecarbaldehyde ~1700 - 1705~2720 & 2820~3000 - 3100Baseline pseudo-π conjugation between the strained ring and the carbonyl[2][5].
1-Methylcyclopropanecarbaldehyde ~1705 - 1710~2720 & 2820~3000 - 3080Slight steric disruption of optimal orbital overlap; weak +I effect[2].
2-Phenylcyclopropanecarbaldehyde ~1690 - 1695~2725 & 2825~3010 - 3100Extended conjugation transmitted through the cyclopropyl ring to the C=O bond.
2,2-Dichlorocyclopropanecarbaldehyde ~1720 - 1725~2715 & 2815~3050 - 3120Strong -I effect from halogens reduces ring electron density, suppressing conjugation[4].

Logical Workflow of Substituent Effects

The diagram below maps the causality between structural substitution, electronic mechanism, and the resulting IR spectral shift.

G Base Unsubstituted Cyclopropanecarbaldehyde (Conjugated C=O: ~1700 cm⁻¹) Sub_EWG Electron-Withdrawing Group (e.g., 2,2-Dichloro) Base->Sub_EWG Sub_EDG Alkyl Substitution (e.g., 1-Methyl) Base->Sub_EDG Sub_Conj Extended π-System (e.g., 2-Phenyl) Base->Sub_Conj Mech_EWG Inductive Withdrawal (-I) Reduces Ring π-Donation Sub_EWG->Mech_EWG Mech_EDG Inductive Donation (+I) Alters Conformational Preference Sub_EDG->Mech_EDG Mech_Conj Ring Transmits Conjugation Between Phenyl and C=O Sub_Conj->Mech_Conj Freq_EWG Blue Shift (C=O: ~1720 - 1725 cm⁻¹) Mech_EWG->Freq_EWG Freq_EDG Minimal Shift (C=O: ~1700 - 1705 cm⁻¹) Mech_EDG->Freq_EDG Freq_Conj Red Shift (C=O: ~1690 - 1695 cm⁻¹) Mech_Conj->Freq_Conj

Logical workflow of substituent electronic effects on the C=O IR stretching frequency.

Self-Validating ATR-FTIR Experimental Protocol

To ensure data integrity, IR acquisition must be treated as a self-validating system. Aldehydes are notoriously prone to auto-oxidation into carboxylic acids, which can severely distort spectral interpretation. The following Attenuated Total Reflectance (ATR) FTIR methodology builds quality control directly into the workflow.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely. Acquire a background spectrum (ambient air).

  • Causality & Validation: The software must show a flat baseline. A broad peak at 3400 cm⁻¹ indicates residual moisture or solvent. Do not proceed until the baseline is completely resolved, as water will obscure critical C-H stretching regions.

Step 2: Sample Application & Containment

  • Action: For liquid cyclopropanecarbaldehydes, apply 1–2 drops directly onto the crystal and immediately cover with a volatile sample cap. For solids, apply a small amount and engage the pressure anvil until the torque clutch slips.

  • Causality & Validation: The volatile cap prevents sample evaporation during the scan, which would cause a shifting baseline and artificially low absorbance. Intimate crystal contact is required because the IR evanescent wave penetrates only 0.5–2 µm into the sample.

Step 3: Data Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality & Validation: A 4 cm⁻¹ resolution provides the optimal balance between resolving the closely spaced Fermi resonance doublet of the aldehyde C-H stretch (~2720 and 2820 cm⁻¹) and maintaining a high signal-to-noise ratio[2].

Step 4: Post-Acquisition QA/QC (The Self-Validation Check)

  • Action: Immediately inspect the 3400–2500 cm⁻¹ region of the acquired spectrum.

  • Causality & Validation: If a massive, broad absorption band dominates this region, the aldehyde has oxidized to a cyclopropanecarboxylic acid. The C=O peak will also have shifted. If this occurs, the sample is compromised and must be discarded. A fresh, argon-sparged batch must be utilized for accurate analysis.

References

  • Benchchem. Validating the Elusive Structure of 2-Methylcyclopropane-1-carbaldehyde: A Comparative Spectroscopic Guide. Retrieved from 2

  • National Institute of Standards and Technology (NIST). Cyclopropanecarboxaldehyde - NIST Chemistry WebBook, SRD 69. Retrieved from 5

  • NASA. Solid-State Isomerization and Infrared Band Strengths of Two Conformational Isomers of Cyclopropanecarboxaldehyde. Retrieved from 3

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from 1

  • ACS Publications. Regiocontrolled Benzannulation of Diaryl(gem-dichlorocyclopropyl)methanols. Retrieved from 4

Sources

Safety & Regulatory Compliance

Safety

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde Executive Summary 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) is a highly specialized building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

Executive Summary

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde (CAS: 1894123-87-5) is a highly specialized building block utilized in advanced drug development. From a safety and logistical standpoint, this molecule presents a severe dual-hazard profile due to the simultaneous presence of an ether linkage (isopropoxy group) and an aldehyde functionality, mounted on a strained cyclopropane ring. This guide provides self-validating protocols for the pre-disposal assessment, chemical quenching, and final segregation of this compound.

Mechanistic Causality of Hazards

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. Do not treat this merely as a standard "flammable liquid"; it is a dynamic, reactive system.

  • Ether Peroxide Formation: The isopropoxy group contains a highly susceptible tertiary alpha-carbon. Upon exposure to ambient oxygen and light during storage, hydrogen atom abstraction occurs, leading to the formation of unstable hydroperoxides[1]. Over time, these can polymerize into shock-sensitive crystals. Friction from simply unscrewing a waste cap can provide enough activation energy for a catastrophic detonation.

  • Aldehyde Autoxidation: Aldehydes are prone to autoxidation triggered by the one-electron oxidation of the aldehydic carbon-hydrogen bond[2]. This radical chain reaction generates acyl peroxyl radicals, ultimately forming peracids and carboxylic acids[3]. In a sealed disposal container, this conversion not only lowers the pH of the waste but also generates gas, leading to dangerous pressure buildup[4].

  • Cyclopropane Ring Strain: The 60° bond angles of the cyclopropane ring introduce significant torsional and angle strain. If a peroxide detonation or runaway autoxidation occurs, the thermodynamic release of this ring strain exacerbates the exothermic severity of the event.

Pre-Disposal Assessment: The Self-Validating Peroxide Protocol

Before any disposal action is taken, the operational status of the chemical must be verified. This protocol is designed as a self-validating system: every step includes an internal check to prevent false negatives.

Step-by-Step Methodology:

  • Visual Inspection (Zero-Touch): Before moving the container, inspect it visually. If you observe a viscous layer at the bottom, or white crystalline solids around the cap or in the liquid, do not touch the container . This indicates advanced peroxide polymerization.

  • Control Validation: Dip a peroxide test strip (e.g., Quantofix) into a known 10 ppm standard of H₂O₂. A positive color change validates that the strips are active and have not been degraded by atmospheric moisture.

  • Sample Testing: Using a clean glass pipette, extract 0.5 mL of the waste solvent and apply it to the validated test strip. Wait 15 seconds.

  • Secondary Verification (KI Test): If the strip reads between 15–20 ppm (borderline), validate using the Potassium Iodide (KI) test. Add 1 mL of the waste to 1 mL of glacial acetic acid, then add 0.1 g of KI. A color change to yellow/brown (I₂ formation) confirms the presence of oxidizing peroxides.

Table 1: Quantitative Peroxide Action Limits

Peroxide ConcentrationOperational StatusRequired Action / Disposal PathwayMechanistic Rationale
0 - 20 ppm Safe for Standard HandlingDispose in standard Flammable Halogen-Free waste stream.Concentration is below the critical threshold for explosive propagation.
20 - 100 ppm Elevated RiskChemically quench using acidified FeSO₄ before disposal.Peroxides are present but soluble; Fe(II) safely reduces O-O bonds.
> 100 ppm or Crystals Critical HazardEvacuate area. Contact EHS/Bomb Squad for remote disposal.High risk of shock-sensitive detonation via friction or impact.

Chemical Quenching & Disposal Workflow

If the peroxide concentration is between 20 and 100 ppm, the waste must be chemically quenched before it can be safely transferred to the institutional waste stream.

Step-by-Step Quenching Methodology:

  • Preparation: In a certified fume hood behind a blast shield, prepare a fresh 10% (w/v) solution of Iron(II) sulfate (FeSO₄) in water, slightly acidified with a few drops of sulfuric acid.

  • Single-Electron Reduction: Slowly add the FeSO₄ solution to the waste container while stirring magnetically. Causality: The Fe(II) acts as a reducing agent, transferring a single electron to break the peroxide O-O bond, forming an alkoxide and converting to Fe(III).

  • Phase Separation: Allow the aqueous and organic layers to separate. The reactive peroxides have now been reduced to inert alcohols.

  • Self-Validation: Re-test the organic layer using the validated peroxide strips. A reading of 0 ppm confirms the mechanistic quenching is complete. If >0 ppm, repeat step 2.

  • Packaging: Transfer the organic layer to a high-density polyethylene (HDPE) carboy designated for "Flammable Halogen-Free Waste". Use a vented cap to accommodate any residual off-gassing from aldehyde autoxidation[2].

  • Final Disposal: Entrust the sealed, labeled waste to a licensed hazardous waste disposal facility for high-temperature incineration[4].

Visualizing the Disposal Logic

DisposalWorkflow Start 1-(Propan-2-yloxy)cyclopropane- 1-carbaldehyde Waste Insp Visual Inspection (Check for Crystals/Viscosity) Start->Insp CrystYes Crystals Present / Solidified Insp->CrystYes CrystNo Clear Liquid Insp->CrystNo Action3 Evacuate Area & Call EHS/Bomb Squad CrystYes->Action3 Test Peroxide Test (KI or Quantofix Strips) CrystNo->Test Cond1 < 20 ppm Test->Cond1 Cond2 20 - 100 ppm Test->Cond2 Cond3 > 100 ppm Test->Cond3 Action1 Standard Flammable Waste Stream Cond1->Action1 Action2 Chemically Quench (e.g., FeSO4) Cond2->Action2 Cond3->Action3 Incinerate Licensed High-Temp Incineration Action1->Incinerate Action2->Test Re-test

Operational decision matrix for the safe assessment, quenching, and disposal of ether-aldehyde waste.

References

  • Title: Health Effects of Aldehydes and Alcohols in Mobile Source Emissions Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link] Citation Index:[2]

  • Title: Efficient Combination of Two Industrial Processes for Sustainable Production of ε-Caprolactone Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link] Citation Index:[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
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